ALDH3A1-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C15H15N3O5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
InChI 键 |
JXZXJHWSQKISBZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
ALDH3A1-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALDH3A1-IN-3, also known as CB29, is a selective, small-molecule inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1). This enzyme plays a critical role in cellular detoxification processes, including the metabolism of aldehydes and the resistance of cancer cells to certain chemotherapeutic agents. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, cellular effects, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting ALDH3A1.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ALDH3A1. Kinetic and crystallographic studies have demonstrated that it binds to the aldehyde substrate-binding site of the enzyme.[1][2] This competitive binding prevents the natural substrate, such as benzaldehyde (B42025) or the active metabolites of chemotherapeutic drugs like cyclophosphamide (B585), from accessing the catalytic site. Consequently, the enzymatic oxidation of these aldehydes is blocked.
The primary role of ALDH3A1 in certain cancers is to detoxify the active metabolites of oxazaphosphorine drugs, such as cyclophosphamide and its analog mafosfamide (B565123).[1][2] By inhibiting ALDH3A1, this compound prevents this detoxification, leading to an accumulation of the toxic metabolites within the cancer cells and thereby enhancing the cytotoxic effects of the chemotherapy.[2]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized through various biochemical assays.
| Parameter | Value | Target Enzyme | Notes | Reference |
| IC50 | 16 µM | Human ALDH3A1 | The half maximal inhibitory concentration. | [2][3] |
| Ki | 4.7 ± 0.3 µM | Human ALDH3A1 | The inhibition constant, indicating competitive inhibition. | [2][3] |
| Selectivity | No inhibition (<5%) up to 250 µM | ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2 | Demonstrates high selectivity for ALDH3A1 over other major ALDH isoenzymes. | [1][2] |
Signaling Pathway and Cellular Effects
The inhibition of ALDH3A1 by this compound has significant implications for cancer cells that rely on this enzyme for chemoresistance. The following diagram illustrates the mechanism by which this compound enhances the efficacy of mafosfamide.
Experimental Protocols
ALDH3A1 Activity Assay (In Vitro)
This protocol is adapted from studies characterizing the inhibitory effects of this compound on purified ALDH3A1 enzyme.[2]
Objective: To measure the enzymatic activity of ALDH3A1 and determine the inhibitory potential of this compound.
Materials:
-
Purified recombinant human ALDH3A1 (10 nM)
-
This compound (CB29) at various concentrations (e.g., 1-12 µM)
-
Benzaldehyde (substrate, 50-800 µM)
-
NADP+ (cofactor, 1.5 mM)
-
Assay Buffer: 100 mM Sodium Phosphate (B84403), pH 7.5
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 1.5 mM NADP+, and 10 nM ALDH3A1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of benzaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate initial velocities from the linear portion of the absorbance versus time curve.
-
For competitive inhibition studies, perform a Lineweaver-Burk plot analysis of the initial velocity data.
Cellular Proliferation and Chemosensitization Assay
This protocol is designed to assess the effect of this compound on cancer cell viability in the presence of a chemotherapeutic agent.[2]
Objective: To determine if this compound can sensitize ALDH3A1-expressing cancer cells to mafosfamide.
Materials:
-
ALDH3A1-expressing cancer cell lines (e.g., A549 lung adenocarcinoma, SF767 glioblastoma)
-
ALDH3A1-non-expressing control cell line (e.g., CCD-13Lu lung fibroblasts)
-
This compound (CB29)
-
Mafosfamide
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound alone, mafosfamide alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the ED50 (effective dose for 50% reduction in proliferation) for mafosfamide in the presence and absence of this compound.
Experimental and Logical Workflows
The following diagram outlines the typical workflow for characterizing a selective enzyme inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of ALDH3A1 that has demonstrated significant potential in overcoming chemoresistance in cancer cells that overexpress this enzyme. Its well-defined competitive mechanism of action and the availability of detailed experimental protocols make it a valuable tool for both basic research into the roles of ALDH3A1 and for the development of novel therapeutic strategies. Further investigation in preclinical and clinical settings will be crucial to fully elucidate its therapeutic utility.
References
- 1. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
The Discovery and Synthesis of ALDH3A1-IN-3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Selective Aldehyde Dehydrogenase 3A1 Inhibitor.
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the selective ALDH3A1 inhibitor, ALDH3A1-IN-3, also known as CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole). Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, particularly of aldehydes generated from lipid peroxidation, and is implicated in conferring chemoresistance to certain cancer types. The development of selective inhibitors for ALDH3A1 is a key area of research for enhancing the efficacy of existing cancer therapies.
Discovery of a Selective ALDH3A1 Inhibitor
The inhibitor was identified through a high-throughput screening of a chemical library for compounds that selectively inhibit ALDH3A1.[1] Initial hits were further characterized for their potency and selectivity against other ALDH isozymes. One of the most promising compounds, initially designated CB7, demonstrated sub-micromolar inhibitory potency against ALDH3A1 and high selectivity over other ALDH isoforms.[1][2][3]
Another compound, referred to as this compound or CB29 (N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-4-amino}-phenyl]-acetamide), has also been identified as a selective ALDH3A1 inhibitor.[4][5] However, this guide will primarily focus on CB7 due to the extensive availability of kinetic and structural data.
Synthesis of this compound (CB7)
Step 1: Synthesis of 2-methyl-1H-benzimidazole
This can be achieved through the condensation of o-phenylenediamine (B120857) with acetic acid.
Step 2: N-Sulfonylation of 2-methyl-1H-benzimidazole
The 2-methyl-1H-benzimidazole is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an appropriate solvent like dichloromethane (B109758) or acetonitrile (B52724) to yield the final product, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Biological Activity and Mechanism of Action
This compound (CB7) is a potent and selective inhibitor of ALDH3A1. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to the aldehyde substrate and a non-competitive inhibitor with respect to the NADP+ cofactor.[1] This suggests that the inhibitor binds to the aldehyde-binding site of the enzyme.
The primary biological application of this inhibitor is in sensitizing cancer cells to chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide (B585) and its active metabolite, mafosfamide (B565123).[1][3][4] ALDH3A1 is known to detoxify aldophosphamide, an active intermediate of cyclophosphamide, thereby reducing its therapeutic efficacy.[1][3] By inhibiting ALDH3A1, this compound (CB7) prevents this detoxification, leading to an accumulation of the toxic alkylating agent and enhanced cancer cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound (CB7).
| Parameter | Value | Reference |
| IC50 (ALDH3A1) | 0.2 ± 0.05 µM | [1][2] |
| Ki (vs. Benzaldehyde) | 82 ± 6 nM | [1] |
| Ki (vs. NADP+) | 110 ± 3 nM | [1] |
| Selectivity | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM | [1][2][3] |
Table 1: In Vitro Inhibition Data for this compound (CB7)
| Cell Line | ALDH3A1 Expression | Mafosfamide ED50 | Mafosfamide ED50 + 10 µM CB7 | Fold Sensitization | Reference |
| A549 (Lung Adenocarcinoma) | High | ~125 µM | Not explicitly stated, but sensitization observed | Not explicitly stated | [1] |
| SF767 (Glioblastoma) | High | 146 ± 2 µM | 96 ± 6 µM | 1.5 | [1] |
| CCD-13Lu (Normal Lung Fibroblast) | None | ~40 µM | No significant change | - | [1] |
Table 2: Cellular Activity of this compound (CB7) in Combination with Mafosfamide
Experimental Protocols
ALDH3A1 Enzyme Inhibition Assay
This protocol is adapted from the methods described in the literature.[1]
Materials:
-
Purified recombinant human ALDH3A1
-
This compound (CB7)
-
Benzaldehyde (substrate)
-
NADP+ (cofactor)
-
100 mM Sodium Phosphate (B84403) buffer, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM sodium phosphate buffer (pH 7.5), 1.5 mM NADP+, and the desired concentration of this compound (CB7).
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding 1 mM benzaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocity.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
For kinetic studies, vary the concentrations of both the substrate (benzaldehyde) and the inhibitor (CB7) while keeping the other components constant. Analyze the data using Lineweaver-Burk or non-linear regression analysis to determine the mode of inhibition and Ki values.
Mafosfamide Sensitivity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is adapted from published procedures.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., A549, SF767) and a control cell line (e.g., CCD-13Lu)
-
Complete cell culture medium
-
Mafosfamide
-
This compound (CB7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of mafosfamide, with or without a fixed concentration of this compound (CB7) (e.g., 10 µM). Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Following the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the ED50 (the concentration of mafosfamide that inhibits cell growth by 50%) from the dose-response curves.
Signaling Pathways and Experimental Workflows
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; PUFA [label="Polyunsaturated\nFatty Acids (PUFAs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Peroxidation [label="Lipid Peroxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="Reactive Aldehydes\n(e.g., 4-HNE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ALDH3A1 [label="ALDH3A1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acids [label="Carboxylic Acids\n(Detoxified)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage\n(DNA Adducts, Protein\nCarbonylation, Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2]; Cell_Survival [label="Cell Survival and\nHomeostasis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; Inhibitor [label="this compound (CB7)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond];
// Edges ROS -> Lipid_Peroxidation [label="induces"]; PUFA -> Lipid_Peroxidation; Lipid_Peroxidation -> Aldehydes [label="generates"]; Aldehydes -> ALDH3A1 [label="substrate for"]; Aldehydes -> Cellular_Damage [label="causes"]; ALDH3A1 -> Carboxylic_Acids [label="catalyzes oxidation to"]; Carboxylic_Acids -> Cell_Survival [label="promotes"]; Inhibitor -> ALDH3A1 [label="inhibits", color="#EA4335", style=bold, arrowhead=tee]; } dot Figure 1: ALDH3A1-mediated detoxification of lipid peroxidation-derived aldehydes.
// Nodes Xenobiotics [label="Xenobiotics\n(e.g., Cigarette Smoke, PAHs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AHR_complex [label="Cytosolic AHR Complex\n(AHR, HSP90, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; AHR_ligand [label="Activated AHR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ARNT [label="ARNT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AHR_ARNT [label="AHR-ARNT\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRE [label="Xenobiotic Response\nElement (XRE)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; ALDH3A1_gene [label="ALDH3A1 Gene", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; ALDH3A1_protein [label="ALDH3A1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification of\nAldehydes", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2];
// Edges Xenobiotics -> AHR_complex [label="binds and activates"]; AHR_complex -> AHR_ligand [label="translocates to nucleus"]; AHR_ligand -> AHR_ARNT; ARNT -> AHR_ARNT; AHR_ARNT -> XRE [label="binds to"]; XRE -> ALDH3A1_gene [label="promotes transcription of"]; ALDH3A1_gene -> ALDH3A1_protein [label="translates to"]; ALDH3A1_protein -> Detoxification [label="mediates"]; } dot Figure 2: Aryl Hydrocarbon Receptor (AHR) mediated induction of ALDH3A1 expression.
// Edge between subgraphs Kinetic_Analysis -> Mafosfamide_Treatment [label="Informs concentration for\ncell-based studies", lhead=cluster_incellulo, ltail=cluster_invitro, style=dashed]; } dot Figure 3: Experimental workflow for the evaluation of ALDH3A1 inhibitors.
References
- 1. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
ALDH3A1-IN-3: A Comprehensive Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding and selectivity profile of ALDH3A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and development efforts.
Target Binding and Selectivity Profile
This compound, also known as CB29, has been identified as a selective inhibitor of the ALDH3A1 isoenzyme. Its binding affinity and selectivity have been characterized through various enzymatic assays.
Data Summary
The following tables summarize the quantitative data for the binding affinity and selectivity of this compound (CB29).
Table 1: Binding Affinity of this compound for Human ALDH3A1
| Parameter | Value |
| IC50 | 16 µM[1] |
| Ki | 4.7 µM[1] |
| Mechanism of Inhibition | Competitive with respect to the aldehyde substrate[1] |
Table 2: Selectivity Profile of this compound against other Human ALDH Isoforms
| ALDH Isoform | Inhibition at 250 µM |
| ALDH1A1 | <5%[1] |
| ALDH1A2 | <5%[1] |
| ALDH1A3 | <5%[1] |
| ALDH1B1 | <5%[1] |
| ALDH2 | <5%[1] |
Experimental Protocols
This section details the methodologies used to characterize the binding and selectivity of this compound.
ALDH Enzymatic Activity Assay (Spectrophotometric)
This assay is used to determine the enzymatic activity of ALDH isoforms and to evaluate the inhibitory potential of compounds like this compound.
Principle: The enzymatic activity of ALDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H from the reduction of NAD(P)+ during the oxidation of an aldehyde substrate. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.
Reagents and Buffers:
-
Enzyme: Purified recombinant human ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH3A1.
-
Substrates:
-
Benzaldehyde (for ALDH3A1)
-
Propionaldehyde (B47417) (for ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2)
-
-
Cofactors:
-
NADP+ (for ALDH3A1)
-
NAD+ (for other ALDH isoforms)
-
-
Assay Buffers:
-
For ALDH3A1: 100 mM Sodium Phosphate buffer, pH 7.5.
-
For other ALDH isoforms: 25 mM BES buffer, pH 7.5.
-
-
Inhibitor: this compound (CB29) dissolved in DMSO.
Protocol for IC50 Determination:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a suitable cuvette, add the assay buffer, the respective ALDH enzyme, and the cofactor (NADP+ for ALDH3A1, NAD+ for others).
-
Add varying concentrations of this compound (typically ranging from nanomolar to micromolar). The final DMSO concentration in the assay should be kept constant (e.g., 1% v/v) across all conditions.
-
Pre-incubate the mixture for a defined period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the aldehyde substrate (benzaldehyde for ALDH3A1, propionaldehyde for others).
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-6 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines that express ALDH3A1.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Cell Lines:
-
A549: Human lung adenocarcinoma cell line expressing both ALDH1A1 and ALDH3A1.
-
SF767: Human glioblastoma cell line predominantly expressing ALDH3A1.
-
CCD-13Lu: Normal human lung fibroblast cell line with no detectable ALDH3A1 expression (used as a negative control).
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone or in combination with a chemotherapeutic agent (e.g., mafosfamide). Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate key signaling pathways involving ALDH3A1 and a typical experimental workflow.
Signaling Pathways
Caption: Key signaling pathways influenced by ALDH3A1 in cancer.
Experimental Workflow
Caption: Workflow for characterizing this compound.
References
ALDH3A1-IN-3 role in aldehyde dehydrogenase inhibition
An In-depth Technical Guide on the Role of ALDH3A1-IN-3 in Aldehyde Dehydrogenase Inhibition
Introduction
Aldehyde Dehydrogenase 3A1 (ALDH3A1), a member of the aldehyde dehydrogenase superfamily, is a critical enzyme in cellular detoxification processes. It metabolizes a wide range of endogenous and exogenous aldehydes, thereby protecting cells from aldehyde-induced damage. ALDH3A1 is highly expressed in various tissues, including the cornea, stomach, and lung, where it plays a significant role in maintaining cellular homeostasis.[1][2][3] In the context of oncology, elevated ALDH3A1 expression has been linked to resistance to certain chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide, as the enzyme can detoxify the active metabolites of these drugs.[4][5][6] This has spurred the development of selective ALDH3A1 inhibitors to enhance the efficacy of cancer therapies. This document provides a detailed technical overview of this compound, a selective inhibitor of ALDH3A1, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
This compound (CB29): A Selective Inhibitor of ALDH3A1
This compound, also known as CB29, has been identified as a selective and potent inhibitor of the ALDH3A1 isoenzyme.[4][7] Its chemical name is N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-4-amino}-phenyl]-acetamide, and it has a molecular weight of 349.36 g/mol .[4][7] this compound exhibits a competitive mode of inhibition with respect to the aldehyde substrate, suggesting that it binds to the active site of the enzyme.[4]
Quantitative Inhibition Data
The inhibitory activity of this compound (CB29) has been quantified through various enzymatic assays. The following tables summarize the key quantitative data for this compound and provide a comparison with another noted ALDH3A1 inhibitor, CB7.
| Inhibitor | Target | IC50 | Ki | Mode of Inhibition | Reference |
| This compound (CB29) | ALDH3A1 | 16 µM | 4.7 µM | Competitive | [4][7] |
| Inhibitor | Selectivity Profile (Inhibition at concentrations up to 250 µM) | Reference |
| This compound (CB29) | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 | [4] |
| Comparative Inhibitor Data | |||||
| Inhibitor | Target | IC50 | Ki (vs. Benzaldehyde) | Ki (vs. NADP+) | Reference |
| CB7 | ALDH3A1 | 0.2 µM | 82 nM | 110 nM | [5][6] |
Signaling Pathways Involving ALDH3A1
ALDH3A1 is implicated in several cellular signaling pathways that are crucial in cancer progression and drug resistance. Understanding these pathways provides context for the therapeutic application of ALDH3A1 inhibitors.
Caption: Signaling pathways involving ALDH3A1 in cancer.
Experimental Protocols
The characterization of this compound and other ALDH3A1 inhibitors involves a series of standardized in vitro and cell-based assays.
ALDH Enzyme Inhibition Assay
This protocol is used to determine the IC50 and kinetic parameters of ALDH3A1 inhibitors.
Materials:
-
Purified recombinant human ALDH3A1 enzyme
-
This compound (CB29) or other inhibitors
-
Benzaldehyde (B42025) (substrate for ALDH3A1)
-
NADP+ (cofactor)
-
100 mM Sodium Phosphate (B84403) buffer (pH 7.5)
-
DMSO
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture in a cuvette containing 100 mM sodium phosphate buffer (pH 7.5), 1.5 mM NADP+, and 10 nM ALDH3A1 enzyme.
-
Add varying concentrations of this compound (e.g., from 50 nM to 250 µM) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions (typically 2% v/v).
-
Pre-incubate the mixture for 1 minute at room temperature.
-
Initiate the reaction by adding the substrate, benzaldehyde (e.g., 50 µM to 800 µM).
-
Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value using a suitable fitting model (e.g., four-parameter logistic equation).
-
For kinetic analysis (to determine Ki and mode of inhibition), vary the concentrations of both the inhibitor and the substrate and fit the data to competitive, non-competitive, or uncompetitive inhibition models using Lineweaver-Burk or non-linear regression analysis.[4][8]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ALDH3A1 inhibitors on the proliferation of cancer cells, often in combination with a chemotherapeutic agent.
Materials:
-
ALDH3A1-expressing cancer cell line (e.g., A549)
-
This compound (CB29)
-
Mafosfamide (B565123) (an active analog of cyclophosphamide)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the A549 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound alone, mafosfamide alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the effect of the inhibitor on chemosensitivity.
Western Blotting for ALDH3A1 Expression
This technique is used to confirm the expression of ALDH3A1 in the cell lines used for the experiments.
Materials:
-
Cell lysates from the cancer cell lines of interest
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membrane
-
Primary antibody against ALDH3A1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from the cultured cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ALDH3A1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system to visualize the protein bands corresponding to ALDH3A1. A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.
Experimental and logical workflow
The following diagram illustrates the typical workflow for the discovery and characterization of ALDH3A1 inhibitors.
Caption: Workflow for ALDH3A1 inhibitor development.
Conclusion
This compound (CB29) is a valuable chemical tool for studying the biological functions of ALDH3A1 and for exploring its potential as a therapeutic target. Its selectivity for ALDH3A1 over other ALDH isoenzymes makes it particularly useful for delineating the specific roles of ALDH3A1 in cancer cell biology and drug resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of ALDH3A1 inhibitors and their development as potential adjuncts to chemotherapy. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of inhibiting ALDH3A1 in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 3. ALDH3A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of ALDH3A1-IN-3 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of endogenous and exogenous aldehydes. Its role extends beyond detoxification to the regulation of cellular metabolism and the promotion of chemoresistance in various cancers. Consequently, the development of selective ALDH3A1 inhibitors is of significant interest for both basic research and therapeutic applications. This technical guide focuses on ALDH3A1-IN-3, a selective inhibitor of ALDH3A1, and its effects on cellular metabolism. We provide a comprehensive overview of its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the affected signaling pathways.
Introduction to this compound
This compound, also known as CB29, is a selective, reversible, and cell-permeable inhibitor of ALDH3A1. It acts as a competitive inhibitor with respect to the aldehyde substrate, binding within the aldehyde-binding site of the enzyme.[1][2] This selectivity makes it a valuable tool for elucidating the specific roles of ALDH3A1 in complex biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular metabolism.
Table 1: Inhibitory Potency of this compound (CB29)
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 16 µM | Recombinant ALDH3A1 | [1] |
| Kᵢ | 4.7 µM | Recombinant ALDH3A1 | [1] |
| Selectivity | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM | Recombinant ALDH isoforms | [1][2] |
Table 2: Effect of this compound (CB29) on Cellular Metabolism
| Parameter | Effect | Cell Line | Reference |
| Basal Respiration | Significant decrease | mSGc cells | [3][4] |
| Maximal Respiration | Significant decrease | mSGc cells | [3][4] |
| ATP Production | Significant decrease | mSGc cells | [3][4] |
Table 3: Effect of ALDH3A1 Knockdown on Cellular Metabolites (as a proxy for inhibition)
| Metabolite Class | Effect | Cell Line | Reference |
| TCA Cycle Intermediates | ~20% decrease | SNU-638 | [5] |
| ATP Production | ~40% decrease | SNU-638 | [5] |
| NADH Production | Marked reduction | SNU-638 | [5] |
| Acetyl-CoA Levels | Concomitant fall | SNU-638 | [5] |
Experimental Protocols
Determination of IC₅₀ for this compound
This protocol is adapted from the methodology used for the characterization of CB29.[1]
Materials:
-
Purified recombinant human ALDH3A1
-
This compound (CB29)
-
Benzaldehyde (B42025) (substrate)
-
NADP⁺ (cofactor)
-
100 mM Na₂HPO₄ buffer, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Na₂HPO₄ buffer (pH 7.5), 1.5 mM NADP⁺, and purified ALDH3A1 enzyme.
-
Add varying concentrations of this compound (from nanomolar to micromolar range) to the reaction mixture.
-
Pre-incubate the mixture for 1 minute at room temperature.
-
Initiate the reaction by adding the substrate, benzaldehyde (e.g., 1 mM).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol is based on the methodology described for assessing the impact of CB29 on mitochondrial function.[3][4]
Materials:
-
Cultured cells (e.g., mSGc cells)
-
This compound (CB29)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for the specified duration (e.g., 24 hours).
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR).
-
From the OCR measurements, calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Signaling Pathways and Experimental Workflows
ALDH3A1 in Fatty Acid Oxidation and Energy Production
ALDH3A1 plays a role in fatty acid oxidation by converting fatty aldehydes, generated from lipid peroxidation, into fatty acids. This process contributes to the cellular pool of NADH, which is a key electron carrier for oxidative phosphorylation and ATP synthesis in the mitochondria. Inhibition of ALDH3A1 by this compound is expected to disrupt this pathway, leading to reduced NADH and ATP production.
Caption: ALDH3A1's role in fatty acid metabolism and energy production.
Experimental Workflow for Assessing Metabolic Impact of this compound
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on cellular metabolism.
Caption: Workflow for studying the metabolic effects of this compound.
ALDH3A1 and p53 Signaling
Emerging evidence suggests a link between ALDH3A1 and the p53 tumor suppressor pathway. ALDH3A1 expression has been shown to be positively associated with total p53 levels.[6] Inhibition of ALDH3A1 may, therefore, impact p53-mediated cellular processes such as cell cycle arrest and apoptosis.
Caption: Putative interaction between ALDH3A1 and the p53 signaling pathway.
Conclusion
This compound is a potent and selective inhibitor of ALDH3A1 that serves as an invaluable tool for dissecting the metabolic functions of this enzyme. The available data strongly indicate that inhibition of ALDH3A1 with this compound leads to a significant reduction in mitochondrial respiration and ATP production, likely through the disruption of fatty acid oxidation and subsequent NADH supply. Further research utilizing this inhibitor will undoubtedly provide deeper insights into the intricate roles of ALDH3A1 in both normal physiology and disease, particularly in the context of cancer metabolism and chemoresistance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further characterizing the metabolic consequences of ALDH3A1 inhibition.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Functional Roles of Aldehyde Dehydrogenase 3A1 in Human Corneal Epithelial Cells [mdpi.com]
ALDH3A1-IN-3: A Selective Inhibitor of Aldehyde Dehydrogenase 3A1 for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ALDH3A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1). This document details the inhibitor's mechanism of action, quantitative data, and detailed experimental protocols for its characterization and application in research, particularly in the context of cancer therapy.
Introduction to ALDH3A1 and the Role of Selective Inhibition
Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] ALDH3A1 is notably expressed in various normal tissues, including the cornea and stomach, where it plays a protective role against oxidative stress.[1][2] However, elevated levels of ALDH3A1 have been observed in several types of cancer, including lung adenocarcinoma and glioblastoma.[1][3] This overexpression is linked to increased resistance to certain chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide (B585).[1][2][3][4]
Cyclophosphamide is a prodrug that is metabolically activated to form aldophosphamide (B1666838). Aldophosphamide can then be converted to the cytotoxic phosphoramide (B1221513) mustard, which kills cancer cells by alkylating DNA.[1][2] Alternatively, aldophosphamide can be detoxified by ALDH enzymes, including ALDH1A1 and ALDH3A1, into the less toxic carboxyphosphamide.[1][2] High levels of ALDH3A1 in cancer cells can therefore reduce the efficacy of cyclophosphamide-based therapies.[5]
The development of selective ALDH3A1 inhibitors is a promising strategy to overcome this resistance and enhance the therapeutic window of existing anticancer drugs. This compound (also known as CB29) is a potent and selective small molecule inhibitor of ALDH3A1 that has been instrumental in elucidating the role of this enzyme in cancer chemoresistance.[1][6][7]
This compound: Mechanism of Action and Quantitative Data
This compound is a cell-permeable diarylamine derivative that acts as a reversible and competitive inhibitor with respect to the aldehyde substrate-binding site of ALDH3A1.[1][7] Its selectivity for ALDH3A1 over other ALDH isoforms makes it a valuable tool for specifically studying the function of ALDH3A1.
Data Presentation: Inhibitory Potency and Selectivity of this compound
The following table summarizes the key quantitative data for this compound (CB29).
| Parameter | Value | ALDH Isoform | Reference(s) |
| IC₅₀ | 16 µM | ALDH3A1 | [1][6][7] |
| Kᵢ | 4.7 µM | ALDH3A1 | [1][6][7] |
| Selectivity | No inhibition (<5%) up to 250 µM | ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2 | [1][3][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and cellular effects of this compound.
ALDH3A1 Enzyme Activity Assay (Spectrophotometric)
This protocol is for determining the enzymatic activity of ALDH3A1 and assessing the inhibitory effect of this compound by monitoring the reduction of NADP⁺ to NADPH at 340 nm.
Materials:
-
Purified recombinant ALDH3A1 enzyme
-
This compound (CB29)
-
Benzaldehyde (B42025) (substrate)
-
NADP⁺ (cofactor)
-
100 mM Sodium Phosphate buffer (Na₂HPO₄), pH 7.5
-
DMSO (for dissolving inhibitor)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of benzaldehyde in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of NADP⁺ in the assay buffer.
-
Prepare the assay buffer (100 mM Na₂HPO₄, pH 7.5).
-
-
Assay Setup:
-
In a quartz cuvette, add the following in order:
-
100 mM Na₂HPO₄ buffer, pH 7.5
-
NADP⁺ to a final concentration of 1.5 mM.
-
This compound at various concentrations (ensure the final DMSO concentration is consistent across all assays, typically ≤ 2% v/v). For control reactions, add an equivalent volume of DMSO.
-
Purified ALDH3A1 enzyme to a final concentration of 10 nM.
-
-
Pre-incubate the mixture for 1 minute at room temperature.
-
-
Initiate Reaction:
-
Initiate the reaction by adding benzaldehyde to a final concentration range of 50 µM to 800 µM.
-
-
Measure Absorbance:
-
Immediately monitor the increase in absorbance at 340 nm for several minutes using the spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADPH formation.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
For IC₅₀ determination, plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.[1]
-
To determine the mode of inhibition (e.g., competitive), perform co-variation experiments of the inhibitor and substrate concentrations and analyze the data using Lineweaver-Burk plots.[1]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and its ability to sensitize cancer cells to chemotherapeutic agents like mafosfamide (B565123).
Materials:
-
Cancer cell lines (e.g., A549 - expressing ALDH1A1 and ALDH3A1, SF767 - expressing ALDH3A1, and CCD-13Lu - ALDH non-expressing)[1]
-
Complete cell culture medium
-
This compound (CB29)
-
Mafosfamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound alone, mafosfamide alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the ED₅₀ (effective dose for 50% inhibition).
-
Western Blotting for ALDH3A1 Expression
This protocol is to confirm the expression of ALDH3A1 protein in different cell lines.
Materials:
-
Cell lysates from different cell lines
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH3A1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ALDH3A1 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to ALDH3A1 and its inhibition.
Caption: ALDH3A1's role in cyclophosphamide resistance and its inhibition by this compound.
Caption: A streamlined workflow for the ALDH3A1 enzyme inhibition assay.
Caption: Step-by-step workflow for assessing cell viability using the MTT assay.
Conclusion
This compound is a critical research tool for investigating the biological functions of ALDH3A1. Its high selectivity allows for the specific interrogation of ALDH3A1's role in various cellular processes, most notably in the context of cancer chemoresistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies, with the ultimate goal of developing novel therapeutic strategies to overcome drug resistance in cancer.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
The Multifaceted Role of ALDH3A1 in Cancer Cells: A Technical Guide for Researchers
Abstract: Aldehyde dehydrogenase 3A1 (ALDH3A1), a member of the aldehyde dehydrogenase superfamily, has emerged as a critical player in the pathophysiology of various cancers. This enzyme is intrinsically linked to cancer cell proliferation, drug resistance, and the maintenance of cancer stem cell (CSC) populations. This technical guide provides an in-depth exploration of the functions of ALDH3A1 in oncogenesis, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the core signaling pathways influenced by ALDH3A1, present quantitative data on its expression and activity, and provide detailed protocols for key experimental procedures to facilitate further investigation into this promising therapeutic target.
Introduction
Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Among the various ALDH isozymes, ALDH3A1 has garnered significant attention in cancer research due to its multifaceted roles in tumor progression and therapy resistance.[2] Elevated ALDH3A1 expression has been documented in several malignancies, including lung, breast, prostate, and oral squamous cell carcinoma, where it often correlates with poor patient prognosis.[2][3] This guide aims to consolidate the current understanding of ALDH3A1's function in cancer cells, providing a technical framework for its study.
Core Functions of ALDH3A1 in Cancer
Contribution to Chemoresistance
A primary function of ALDH3A1 in cancer cells is its contribution to therapeutic resistance. ALDH3A1 can directly metabolize and detoxify certain chemotherapeutic agents, such as oxazaphosphorines (e.g., cyclophosphamide), rendering them inactive.[1] Furthermore, its role in mitigating oxidative stress by neutralizing toxic aldehydes, which can be generated by chemotherapy, further protects cancer cells from drug-induced damage.[2] Ectopic overexpression of ALDH3A1 in breast cancer MCF-7 cells has been shown to enhance resistance to a variety of chemotherapeutic drugs, including 4-hydroxyperoxycyclophosphamide, doxorubicin, etoposide, and 5-fluorouracil.[4]
Role in Cancer Stem Cells (CSCs)
ALDH3A1 is increasingly recognized as a marker and functional regulator of cancer stem cells.[5][6] High ALDH3A1 activity is associated with CSC populations in several cancers, including lung and prostate cancer, and melanoma.[5][6] These ALDH3A1-positive CSCs exhibit enhanced self-renewal capacity, tumorigenicity, and resistance to therapy. Overexpression of ALDH3A1 in melanoma and non-small-cell lung carcinoma (NSCLC) cells has been demonstrated to drive the expansion of the CSC population.[7]
Regulation of Oxidative Stress
Cancer cells often experience elevated levels of oxidative stress. ALDH3A1 plays a crucial protective role by detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation and can cause significant cellular damage.[8] This antioxidant function not only promotes cancer cell survival but also contributes to resistance against therapies that rely on the generation of reactive oxygen species (ROS).[2]
Involvement in Cell Proliferation and Metabolism
ALDH3A1 has been implicated in the regulation of cancer cell proliferation and metabolism. In non-small cell lung cancer (NSCLC), ALDH3A1 promotes cell proliferation by enhancing glycolysis through the HIF-1α/LDHA pathway.[9] In lung adenocarcinoma, knockdown of ALDH3A1 leads to decreased proliferation, migration, and invasion.[10]
Signaling Pathways Involving ALDH3A1
The ALDH3A1-p53/BAG1 Axis in Lung Adenocarcinoma
In lung adenocarcinoma (LUAD), ALDH3A1 has been shown to mediate its effects on tumor metastasis through the p53/BAG1 signaling pathway.[10] High levels of ALDH3A1 are associated with increased expression of both p53 and the anti-apoptotic protein BAG1.[11][12] Knockdown of ALDH3A1 leads to a decrease in both p53 and BAG1 levels, suggesting that ALDH3A1 may regulate BAG1 through a p53-dependent mechanism.[11][13] This pathway ultimately promotes cancer cell proliferation and metastasis.[10]
The ALDH3A1-IL-6/STAT3 Axis in Oral Squamous Cell Carcinoma
In contrast to its oncogenic role in many cancers, ALDH3A1 has been reported to act as a tumor suppressor in oral squamous cell carcinoma (OSCC).[1] In this context, ALDH3A1 inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating the IL-6/STAT3 signaling pathway.[1] Overexpression of ALDH3A1 in OSCC cells leads to decreased secretion of IL-6 and reduced phosphorylation of STAT3, thereby inhibiting EMT.[4]
Quantitative Data on ALDH3A1 Function
The following tables summarize key quantitative data regarding the role of ALDH3A1 in various cancers.
Table 1: ALDH3A1 Expression and Prognosis
| Cancer Type | Finding | Patient Cohort | Reference |
| Lung Adenocarcinoma (LUAD) | High ALDH3A1 expression is associated with poor prognosis. | TCGA database | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | High ALDH1A1, but not ALDH3A1, expression is associated with poor overall survival. | 282 NSCLC patients | [14] |
| Oral Squamous Cell Carcinoma (OSCC) | Low ALDH3A1 expression is associated with a higher incidence of lymph node metastasis and worse overall survival. | 72 OSCC patients | [4] |
| Pancreatic Cancer | High expression of ALDH3A1 is associated with shorter overall survival. | TCGA database |
Table 2: ALDH3A1 and Drug Resistance
| Cell Line | Drug | Effect of ALDH3A1 | Quantitative Measure | Reference |
| A549 (Lung Cancer) | Mafosfamide | Inhibition of ALDH3A1 sensitizes cells to mafosfamide. | ED50 of mafosfamide: 125 µM | [15] |
| MCF-7 (Breast Cancer) | Doxorubicin | Overexpression of ALDH3A1 increases resistance. | IC50 increased | [4] |
| HCT116 (Colon Cancer) | Mafosfamide | Colon C cells with high ALDH3A1 are 10-fold less sensitive than RCA and HCT116b cells with low ALDH3A1. | 10-fold difference in sensitivity | [1] |
| Various | CB7 (ALDH3A1 inhibitor) | Selective inhibition of ALDH3A1. | IC50 of 0.2 µM | [1] |
Table 3: ALDH3A1 and Cancer Stem Cells
| Cancer Type | Cell Line | ALDH3A1 Effect | Quantitative Measure | Reference |
| Lung & Melanoma | WM266-4, HCC4006 | Overexpression increases tumorsphere formation. | Not specified | [7] |
| Prostate Cancer | DU145 | Upregulation in prostate cancer stem cells (PCSCs). | Not specified | [16] |
| Colon Cancer | DLD-S, HT29S, HCT116S | Percentage of ALDH high CSCs: 3.19±0.3%, 12.95±0.7%, 2.56±0.3% respectively. | Mean ± SD |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ALDH3A1 in cancer cells.
Western Blot Analysis of ALDH3A1 Expression
Protocol:
-
Cell Lysis:
-
Wash cultured cancer cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALDH3A1 (e.g., rabbit anti-ALDH3A1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Normalize to a loading control such as β-actin or GAPDH.
-
ALDEFLUOR™ Assay for ALDH Activity
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cancer cell line.
-
Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each sample, prepare a "TEST" and a "CONTROL" tube.
-
To the "CONTROL" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Add the activated ALDEFLUOR™ reagent (BODIPY®-aminoacetaldehyde, BAAA) to the cell suspension for the "TEST" sample.
-
Immediately mix and transfer half of the cell suspension from the "TEST" tube to the "CONTROL" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes.
-
Resuspend the cell pellets in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The "CONTROL" sample is used to set the gate for the ALDH-positive population.
-
Tumorsphere Formation Assay
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of cancer cells.
-
Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
-
Culture Conditions:
-
Culture the cells in serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as EGF (20 ng/mL) and bFGF (20 ng/mL), and B27 supplement.
-
-
Sphere Formation and Analysis:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7-14 days.
-
Count the number of tumorspheres (typically >50 µm in diameter) formed per well using a microscope.
-
To assess self-renewal, tumorspheres can be dissociated into single cells and re-plated for secondary sphere formation.
-
In Vivo Xenograft Tumor Growth Assay
Protocol:
-
Cell Preparation:
-
Harvest cancer cells (e.g., ALDH3A1-overexpressing vs. control cells) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
-
Animal Inoculation:
-
Inject a defined number of cells (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors reach a predetermined size or after a set time), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., immunohistochemistry for ALDH3A1 expression).
-
Conclusion
ALDH3A1 is a key enzyme with diverse and context-dependent roles in cancer biology. Its involvement in chemoresistance, cancer stem cell biology, and regulation of critical signaling pathways underscores its potential as a therapeutic target. The methodologies and data presented in this guide provide a solid foundation for researchers to further elucidate the intricate functions of ALDH3A1 and to explore novel therapeutic strategies aimed at inhibiting its activity in cancer cells. Further research is warranted to fully understand the upstream regulation of ALDH3A1 and to identify specific inhibitors with clinical potential.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assaygenie.com [assaygenie.com]
- 6. opentrons.com [opentrons.com]
- 7. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 8. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. stemcell.com [stemcell.com]
- 15. ALDH3A1 Overexpression in Melanoma and Lung Tumors Drives Cancer Stem Cell Expansion, Impairing Immune Surveillance through Enhanced PD-L1 Output - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
The role of ALDH3A1 in chemotherapy resistance
An In-depth Technical Guide on the Role of ALDH3A1 in Chemotherapy Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aldehyde Dehydrogenase 3A1 (ALDH3A1), a member of the ALDH superfamily, is a critical enzyme in cellular detoxification and homeostasis. Increasingly, research has identified ALDH3A1 as a key player in the development of resistance to a broad range of chemotherapeutic agents across various cancer types. Its roles in directly metabolizing cytotoxic drugs, mitigating oxidative stress, and supporting the cancer stem cell (CSC) phenotype make it a significant factor in treatment failure. This guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental evidence defining the role of ALDH3A1 in chemoresistance, offering insights for future research and the development of targeted therapeutic strategies.
Mechanisms of ALDH3A1-Mediated Chemoresistance
ALDH3A1 contributes to chemotherapy resistance through several primary mechanisms. These functions are not mutually exclusive and often work in concert to protect cancer cells from therapeutic insults.
Direct Detoxification of Chemotherapeutic Agents
ALDH3A1 can directly metabolize and detoxify certain classes of chemotherapeutic drugs, particularly the oxazaphosphorine family of alkylating agents, such as cyclophosphamide (B585) and ifosfamide.[1] Upon activation, these drugs form an intermediate, aldophosphamide (B1666838), which is cytotoxic. ALDH3A1, along with ALDH1A1, catalyzes the oxidation of aldophosphamide to the less toxic carboxyphosphamide, thereby preventing the formation of the toxic phosphoramide (B1221513) mustard and reducing the drug's efficacy.[1][2][3] High expression of ALDH3A1 in tumor cells is therefore directly linked to reduced sensitivity to these agents.[4][2]
Abrogation of Oxidative Stress
Many conventional anticancer therapies, including chemotherapy and radiotherapy, exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5] ALDH3A1 plays a crucial cytoprotective role by detoxifying aldehydes generated from lipid peroxidation (LPO), such as 4-hydroxy-2-nonenal (4-HNE), which are byproducts of ROS-induced damage.[5][6] By eliminating these toxic aldehydes, ALDH3A1 mitigates oxidative stress, prevents further cellular damage, and allows cancer cells to survive therapeutic interventions.[4][7][8] This function contributes to a multi-modality resistance phenotype, conferring tolerance to both chemotherapy and radiation.[7]
Association with Cancer Stem Cells (CSCs)
ALDH activity, contributed by isoforms including ALDH3A1 and ALDH1A1, is a widely recognized marker for both normal and cancer stem cells.[5][9][10] CSCs are a subpopulation of tumor cells characterized by self-renewal, differentiation capabilities, and inherent resistance to conventional therapies. High ALDH3A1 expression is associated with CSC properties, including enhanced clonogenic capacity and tumor-initiating potential.[6][7] By protecting this resilient cell population from therapeutic agents, ALDH3A1 contributes to tumor relapse and metastasis following treatment.
Signaling Pathways Involving ALDH3A1
ALDH3A1 expression and function are integrated with various signaling networks that control cancer cell proliferation, survival, and metastasis.
-
p53/BAG1 Pathway: In lung adenocarcinoma, ALDH3A1 has been shown to regulate the Bcl-2-associated athanogene 1 (BAG1) through p53, thereby promoting cell proliferation and metastasis.[11][12]
-
IL-6/STAT3 Pathway: In oral squamous cell carcinoma, ALDH3A1 can act as a tumor suppressor by inhibiting the epithelial-mesenchymal transition (EMT) via the IL-6/STAT3 signaling pathway.[13] This finding suggests a context-dependent role for ALDH3A1.
-
HIF-1α/LDHA Pathway: ALDH3A1 can reprogram energy metabolism in non-small-cell lung cancer (NSCLC) by promoting glycolysis through the activation of the HIF-1α/LDHA pathway, leading to increased cell proliferation.[14]
-
NRF2 Regulation: The transcription factor NRF2, a master regulator of the antioxidant response, can regulate the expression of ALDH genes. Silencing of NRF2 has been shown to reduce the expression of ALDH3A1 in pancreatic cancer cells, suggesting that the NRF2 pathway may be an upstream regulator of ALDH3A1-mediated stress resistance.[15]
Quantitative Data on ALDH3A1 and Chemoresistance
The impact of ALDH3A1 on chemoresistance has been quantified in numerous studies. Overexpression consistently leads to increased resistance, while inhibition or knockdown sensitizes cells to chemotherapy.
| Cell Line | Cancer Type | ALDH3A1 Manipulation | Chemotherapeutic Agent | Result | Reference |
| MCF-7 | Breast Cancer | Overexpression | Mafosfamide | 16-fold increase in resistance | [16][2] |
| MCF-7/CAT | Breast Cancer | Catechol-induced Overexpression | Mafosfamide | >35-fold increase in resistance | [16][2] |
| LM2 | Mammary Carcinoma | Overexpression | Paclitaxel, Doxorubicin, 4-HC | Increased chemoresistance | [2] |
| LM2 | Mammary Carcinoma | shRNA Knockdown | Paclitaxel, Doxorubicin, 4-HC | Increased chemosensitivity | [2] |
| SF767 | Glioblastoma | Inhibition (A70) | Mafosfamide | 2-fold decrease in ED50 | [2] |
| A549 | Lung Cancer | Inhibition (Aldi-6) + Cisplatin | Cisplatin | 30% increase in cell death vs. Cisplatin alone | [17] |
| A549 | Lung Cancer | siRNA Knockdown (ALDH3A1) | 4-HC | Increased sensitivity | [18] |
| A549 | Lung Cancer | siRNA Knockdown (ALDH1A1+3A1) | 4-HC | Additive increase in sensitivity | [18] |
4-HC: 4-hydroperoxycyclophosphamide, an active derivative of cyclophosphamide. ED50: The dose that is therapeutically effective in 50% of the population.
Key Experimental Protocols
Investigating the role of ALDH3A1 requires specific methodologies to measure its activity, modulate its expression, and quantify its effects on cell viability.
ALDEFLUOR™ Assay for ALDH Activity
This assay is widely used to identify and isolate cell populations with high ALDH activity, often used as a surrogate marker for CSCs.[9][19][20]
Principle: The ALDEFLUOR™ kit uses a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde, or BAAA) that freely diffuses into viable cells.[21][22] In the presence of ALDH, BAAA is converted to a negatively charged, fluorescent product (BODIPY™-aminoacetate, or BAA) that is retained within the cell, leading to bright fluorescence.[21][22][23] A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence control.[22][23]
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from culture or tissue at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Activation: Activate the BAAA substrate by mixing the ALDEFLUOR™ Reagent with DMSO and HCl according to the manufacturer's protocol.
-
Labeling:
-
Test Sample: Add the activated BAAA substrate to the cell suspension.
-
Control Sample: Immediately add DEAB inhibitor to a separate aliquot of cells, followed by the activated BAAA substrate.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Analysis: Centrifuge cells, resuspend in fresh assay buffer, and analyze immediately using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB control.
References
- 1. Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3a1 (Aldh3a1) as an adjuvant therapy for reversing cancer chemo-resistance [scholarworks.indianapolis.iu.edu]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 3A1 promotes multi-modality resistance and alters gene expression profile in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]
- 10. ALDH3A1 Overexpression in Melanoma and Lung Tumors Drives Cancer Stem Cell Expansion, Impairing Immune Surveillance through Enhanced PD-L1 Output - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcancer.org [jcancer.org]
- 12. ALDH3A1 driving tumor metastasis is mediated by p53/BAG1 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. RNAi-mediated knockdown of aldehyde dehydrogenase class-1A1 and class-3A1 is specific and reveals that each contributes equally to the resistance against 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. abscience.com.tw [abscience.com.tw]
- 23. youtube.com [youtube.com]
In Vitro Efficacy and Mechanism of Action of a Selective ALDH3A1 Inhibitor: A Technical Overview
Disclaimer: As of the latest available data, a specific compound designated "ALDH3A1-IN-3" is not documented in publicly accessible scientific literature. This technical guide therefore summarizes the in vitro studies of a representative and well-characterized selective ALDH3A1 inhibitor, the benzimidazole (B57391) analog CB29 , and its more potent derivative, CB7 , as a proxy. The data and protocols presented herein are synthesized from published research on these compounds and are intended to provide a comprehensive technical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of ALDH3A1 inhibition.
Executive Summary
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification pathways, particularly in the metabolism of aldehydes and the detoxification of chemotherapeutic agents like cyclophosphamide (B585).[1][2] Its overexpression in various cancers is linked to chemoresistance.[2][3] This document provides a detailed overview of the in vitro characterization of selective ALDH3A1 inhibitors, focusing on their enzymatic inhibition, cellular activity, and mechanism of action. The presented data highlights the potential of these inhibitors to sensitize cancer cells to conventional chemotherapy.
Data Presentation: Inhibitor Activity and Selectivity
The in vitro potency and selectivity of representative benzimidazole-based ALDH3A1 inhibitors are summarized below. These compounds demonstrate high affinity for ALDH3A1 with minimal to no activity against other major ALDH isoforms.
Table 1: Enzymatic Inhibition of ALDH3A1
| Compound | IC50 (µM) vs. ALDH3A1 | Ki (µM) | Inhibition Type vs. Aldehyde |
| CB29 | 16 | 4.7 ± 0.3 | Competitive |
| CB7 | 0.2 ± 0.05 | ~0.1 | Competitive |
| Analog 18 | - | 0.30 ± 0.06 | Competitive |
Data compiled from multiple sources.[1][2][4][5][6]
Table 2: Isoform Selectivity Profile
| Compound | Inhibition of other ALDH Isoforms (at concentrations up to 250 µM) |
| CB29 | No significant inhibition (<5%) of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 |
| CB7 | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 |
These compounds exhibit high selectivity for ALDH3A1.[1][2][3][5][6]
Table 3: Cellular Activity in Combination with Mafosfamide (B565123) (a Cyclophosphamide Analog)
| Cell Line | ALDH3A1 Expression | Mafosfamide ED50 (µM) - Alone | Mafosfamide ED50 (µM) - with CB29 | Fold-Sensitization |
| SF767 (Glioblastoma) | High | 146 ± 2 | 92 ± 4 | 1.6 |
| A549 (Lung Adenocarcinoma) | High | 125 | Not explicitly stated, but sensitization observed | - |
| CCD-13Lu (Lung Fibroblast) | None | 40 | No significant change | - |
The data demonstrates that selective ALDH3A1 inhibition enhances the cytotoxic effects of mafosfamide specifically in cancer cells expressing ALDH3A1.[1]
Experimental Protocols
ALDH3A1 Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of ALDH3A1 activity by monitoring the reduction of NAD(P)+ to NAD(P)H.
Materials:
-
Purified recombinant human ALDH3A1
-
Inhibitor compound (e.g., CB29) dissolved in DMSO
-
Buffer: 100 mM Sodium Phosphate (B84403), pH 7.5
-
Cofactor: 1.5 mM NADP+
-
Substrate: Benzaldehyde (B42025)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 10 nM ALDH3A1 in the sodium phosphate buffer.
-
Add the inhibitor at various concentrations (ranging from 50 nM to 250 µM). The final DMSO concentration should be kept constant (e.g., 1-2% v/v).
-
Pre-incubate the enzyme and inhibitor mixture for 1 minute at room temperature.
-
Initiate the reaction by adding the aldehyde substrate (e.g., benzaldehyde, at a concentration near its Km value).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction rates.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[1][7]
Cell Viability (MTT) Assay for Chemosensitization
This assay assesses the ability of an ALDH3A1 inhibitor to enhance the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., A549, SF767) and a control cell line (e.g., CCD-13Lu)
-
Cell culture medium and supplements
-
ALDH3A1 inhibitor
-
Chemotherapeutic agent (e.g., Mafosfamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the chemotherapeutic agent (mafosfamide) in the presence or absence of a fixed concentration of the ALDH3A1 inhibitor (e.g., 50 µM CB29).
-
Include controls for untreated cells and cells treated with the inhibitor alone.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the ED50 (effective dose for 50% inhibition) values.[1]
Visualizations: Pathways and Workflows
ALDH3A1-Mediated Cyclophosphamide Resistance and Inhibition
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1342994 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ALDH3A1-IN-3 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Elevated expression of ALDH3A1 has been observed in various tumor types, including lung adenocarcinoma, glioblastoma, and breast cancer, where it contributes to resistance against certain chemotherapeutic agents, such as cyclophosphamide (B585).[3][4] ALDH3A1 protects cancer cells by detoxifying aldehydes generated from lipid peroxidation and chemotherapeutic drugs, thereby reducing cellular stress and promoting cell survival.[5][6] Inhibition of ALDH3A1 presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy. ALDH3A1-IN-3 is a potent and selective inhibitor of ALDH3A1, belonging to the benzimidazole (B57391) analogue class of compounds.[4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to study its effects on cancer cells, both as a single agent and in combination with other therapies.
Mechanism of Action
ALDH3A1 is a cytosolic, NAD(P)+-dependent enzyme that metabolizes various aldehydes.[6] In the context of cancer therapy, its role in detoxifying the active metabolites of oxazaphosphorine drugs like cyclophosphamide is particularly significant.[3] For instance, ALDH3A1 can oxidize aldophosphamide, a key metabolite of cyclophosphamide, thereby preventing its conversion to the cytotoxic phosphoramide (B1221513) mustard. By inhibiting ALDH3A1, this compound blocks this detoxification pathway, leading to an accumulation of toxic aldehydes and enhanced cancer cell death.[3][4] Furthermore, ALDH3A1 has been shown to suppress the IL-6/STAT3 signaling pathway in oral squamous cell carcinoma, suggesting a role in inhibiting epithelial-mesenchymal transition (EMT).[1]
Data Presentation
Table 1: In Vitro Activity of ALDH3A1 Inhibitor (CB7, a Benzimidazole Analogue)
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| CB7 | ALDH3A1 | 0.2 ± 0.05 | - | Enzyme Activity | [4] |
| CB7 | ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2 | > 250 | - | Enzyme Activity | [4] |
Table 2: Effect of ALDH3A1 Inhibition on Mafosfamide (B565123) Cytotoxicity
| Cell Line | ALDH3A1 Expression | Mafosfamide ED50 (µM) | Mafosfamide + Inhibitor ED50 (µM) | Fold Sensitization | Reference |
| A549 | High | 125 | 92 - 108 | ~1.2 - 1.4 | [3] |
| SF767 | High (predominantly) | 150 | 15 - 50 (dose-dependent) | Up to 10 | [3] |
| CCD-13Lu | Not detectable | 40 | Not sensitized | 1 | [3] |
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
ALDH3A1-Expressing: A549 (lung adenocarcinoma), SF767 (glioblastoma).[3][4]
-
Low/No ALDH3A1 Expression (Negative Control): CCD-13Lu (primary human lung fibroblasts).[3][4]
Culture Conditions: Culture all cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
This compound and Mafosfamide Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Mafosfamide Stock Solution: Prepare a 10 mM stock solution of mafosfamide in sterile phosphate-buffered saline (PBS) or cell culture medium immediately before use. Mafosfamide is unstable in aqueous solutions.
-
Working Solutions: Dilute the stock solutions in cell culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone or in combination with mafosfamide.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound or mafosfamide.
-
Combination: Treat cells with a fixed concentration of this compound (e.g., 50 µM) and varying concentrations of mafosfamide, or vice versa.[3] Include vehicle-treated (DMSO) and untreated controls.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 or ED50 values using non-linear regression analysis.
ALDH3A1 Enzyme Activity Assay in Cell Lysates
This assay measures the ability of this compound to inhibit ALDH3A1 activity directly within the cells.
-
Cell Lysate Preparation:
-
Culture A549 or SF767 cells to 80-90% confluency.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 100 mM Na2HPO4, pH 7.5) and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Enzyme Activity Measurement:
-
In a 96-well plate, add cell lysate (e.g., 50 µg of total protein).
-
Add this compound at various concentrations and incubate for 5-10 minutes at room temperature.[3]
-
Initiate the reaction by adding 1.5 mM NADP+ and 1 mM benzaldehyde (B42025) (a substrate for ALDH3A1).[3]
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes, which corresponds to the formation of NADPH.
-
-
Data Analysis: Calculate the rate of NADPH formation and determine the percentage of inhibition relative to the DMSO-treated control.
Visualizations
Caption: ALDH3A1-mediated chemotherapy resistance and its inhibition.
Caption: Workflow for in vitro cell viability assays.
References
- 1. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 3. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ALDEHYDE DEHYDROGENASE 3A1 PROTECTS AIRWAY EPITHELIAL CELLS FROM CIGARETTE SMOKE-INDUCED DNA DAMAGE AND CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALDH3A1 Inhibitor (e.g., ALDH3A1-IN-3) in Xenograft Mouse Models
For Research Use Only.
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Elevated ALDH3A1 expression has been implicated in several cancers, where it is associated with increased resistance to chemotherapy, enhanced cancer stem cell (CSC) properties, and promotion of metastasis.[3][4][5] Inhibition of ALDH3A1, therefore, presents a promising therapeutic strategy to overcome drug resistance and target cancer stem cells. This document provides detailed application notes and protocols for the use of a selective ALDH3A1 inhibitor, exemplified here as ALDH3A1-IN-3, in preclinical xenograft mouse models. While specific data for a compound named "this compound" is not publicly available, this guide is based on established methodologies for other selective ALDH3A1 inhibitors.
Mechanism of Action
ALDH3A1 contributes to tumorigenesis through several mechanisms. It detoxifies aldehydes generated by chemotherapy and cellular metabolism, thereby protecting cancer cells from cytotoxic effects.[6][7][8] ALDH3A1 is also linked to the maintenance of a cancer stem cell phenotype and the promotion of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5][9][10] By inhibiting ALDH3A1, compounds like this compound are expected to increase the intracellular concentration of toxic aldehydes, leading to cancer cell death and sensitizing them to conventional chemotherapies.[8]
Data Presentation
The following tables summarize representative quantitative data for known selective ALDH3A1 inhibitors from in vitro and in vivo studies. This data can serve as a reference for designing experiments with a novel ALDH3A1 inhibitor.
Table 1: In Vitro Inhibitory Activity of Selective ALDH3A1 Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay Type | Reference |
| CB7 | ALDH3A1 | 0.2 | - | Enzyme Activity Assay | [8] |
| CB29 | ALDH3A1 | 16 | - | Enzyme Activity Assay | [6] |
| Analogue 18 | ALDH3A1 | 30 | - | Enzyme Activity Assay | [6] |
| Analogue 19 | ALDH3A1 | - | SF767 | Cell Proliferation (in combination with mafosfamide) | [6] |
Table 2: In Vivo Efficacy of ALDH3A1 Inhibition (Hypothetical Data for this compound)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Biomarker (e.g., ALDH3A1 activity) |
| Vehicle Control | - | Daily, i.p. | 0 | No change |
| This compound | 25 | Daily, i.p. | 30 | 40% decrease |
| This compound | 50 | Daily, i.p. | 55 | 70% decrease |
| Chemotherapy Agent | Standard Dose | Per protocol | 40 | 10% decrease |
| This compound (50 mg/kg) + Chemotherapy Agent | Combination | Per protocol | 85 | 75% decrease |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific inhibitor, tumor model, and experimental conditions.
Experimental Protocols
Protocol 1: Xenograft Mouse Model Establishment
-
Cell Culture: Culture a human cancer cell line with high ALDH3A1 expression (e.g., A549 lung cancer, SF767 glioblastoma, or DU145 prostate cancer cells) in appropriate media and conditions.[4][6]
-
Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.[3]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
-
Formulation: Prepare the this compound formulation. A common vehicle for in vivo studies is a solution of 1% gum tragacanth or a mixture of PEG400, saline, and DMSO.[11] The final formulation should be sterile and suitable for the chosen route of administration.
-
Dosing: The optimal dose and schedule should be determined in preliminary dose-finding studies. Based on other small molecule inhibitors, a starting dose could be in the range of 25-100 mg/kg.
-
Administration Route: Common routes of administration for small molecule inhibitors in mouse models include intraperitoneal (i.p.) injection or oral gavage (p.o.).[12][13]
-
Treatment Schedule: Administer this compound to the treatment groups according to the predetermined schedule (e.g., once daily for 21 days). The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of toxicity) throughout the study.
Protocol 3: Evaluation of Antitumor Efficacy
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical assays (e.g., Western blot, enzyme activity assays) and another portion fixed in formalin for histopathological analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the extent of tumor growth inhibition. Analyze the biomarker data to confirm the on-target effect of the inhibitor.
Mandatory Visualizations
Caption: ALDH3A1 signaling pathways in cancer and the point of intervention for this compound.
References
- 1. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Aldehyde dehydrogenase 3A1 associates with prostate tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALDH3A1 Overexpression in Melanoma and Lung Tumors Drives Cancer Stem Cell Expansion, Impairing Immune Surveillance through Enhanced PD-L1 Output - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jcancer.org [jcancer.org]
- 10. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Pretreatment with the ALDH2 agonist Alda-1 reduces intestinal injury induced by ischaemia and reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALDH3A1-IN-3 Solubility and Stability
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed information on the solubility and stability of ALDH3A1-IN-3 in common laboratory solvents, along with protocols for experimental determination.
Introduction to this compound
This compound (also known as CB29) is a selective inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), with a reported IC50 value of 16 μM and a Ki of 4.7 μM.[1] It shows no significant inhibitory activity against other ALDH isoforms such as ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2.[1] ALDH3A1 is an enzyme involved in the detoxification of aldehydes and plays a crucial role in protecting cells from oxidative stress.[2][3] This inhibitor is a valuable tool for studying the biological functions of ALDH3A1 in various physiological and pathological processes, including cancer research.[1] Accurate knowledge of its solubility and stability is critical for designing and interpreting in vitro and in vivo experiments.
Quantitative Data Summary: Solubility and Stability
The following tables summarize the available solubility and recommended storage conditions for this compound. Researchers are encouraged to experimentally determine the solubility in their specific aqueous buffers and other organic solvents.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 | 57.25 | Requires sonication and warming to 60°C to achieve this concentration.[1] |
| Ethanol | Data not available | Data not available | Experimental determination is recommended. |
| Water | Data not available | Data not available | Expected to have low aqueous solubility. Experimental determination is recommended. |
| PBS (pH 7.4) | Data not available | Data not available | Experimental determination is recommended. |
Table 2: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Experimental Protocols
This protocol describes a reliable method to determine the thermodynamic (equilibrium) solubility of this compound in a solvent of interest.[4][5]
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions by HPLC.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution using the calibration curve.
-
-
Reporting: Report the solubility in mg/mL or mM at the specified temperature.
This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time at different temperatures.[6]
Materials:
-
Stock solution of this compound (e.g., 10 mM in DMSO)
-
Solvent of interest
-
Vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound at a known concentration (e.g., 10 µM) in the solvent of interest.
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition. The t=0 sample should be analyzed immediately without incubation.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each temperature condition to visualize the stability profile. The appearance of new peaks may indicate degradation products.[6]
-
Visualizations
Caption: Workflow for determining the solubility and stability of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of ALDH3A1-IN-3 in Lung Adenocarcinoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) has emerged as a significant therapeutic target in lung adenocarcinoma. Elevated expression of ALDH3A1 is correlated with poor prognosis, metastasis, cancer stem cell (CSC) characteristics, and resistance to chemotherapy in non-small cell lung cancer (NSCLC), including lung adenocarcinoma.[1][2][3][4][5][6] ALDH3A1, a NAD(P)+-dependent enzyme, plays a crucial role in detoxifying aldehydes and managing oxidative stress, thereby contributing to tumor cell survival and proliferation.[1][7] Inhibition of ALDH3A1 presents a promising strategy to sensitize cancer cells to conventional therapies and inhibit tumor progression.
ALDH3A1-IN-3, also known as CB29, is a selective inhibitor of ALDH3A1.[8] This small molecule has been shown to effectively inhibit ALDH3A1 activity and enhance the cytotoxic effects of chemotherapeutic agents in lung adenocarcinoma cell lines.[7] These application notes provide a comprehensive overview of the use of this compound in lung adenocarcinoma research, including detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 16 µM | Not specified | [8] |
| Ki | 4.7 µM | Not specified | [8] |
| Inhibition of ALDH3A1 activity | Significant inhibition at 50 µM (3 min) | A549, SF767 |
Table 2: Impact of ALDH3A1 Inhibition or Knockdown on Lung Adenocarcinoma Cells
| Experimental Finding | Cell Line | Effect of ALDH3A1 Inhibition/Knockdown | Reference |
| Cell Proliferation | A549 | Decreased proliferation rate | [2] |
| Migration and Invasion | A549 | Decreased migration and invasion | [2] |
| Cancer Stem Cell Markers (CD133, Nanog) | A549 | Downregulation | [2] |
| EMT Markers (ZEB1, VIM) | A549 | Downregulation | [2] |
| Sensitivity to Mafosfamide | A549 | Enhanced chemosensitivity | [7] |
Signaling Pathways
High levels of ALDH3A1 in lung adenocarcinoma are associated with several signaling pathways that promote tumor progression. Understanding these pathways is crucial for designing effective therapeutic strategies.
Caption: ALDH3A1 signaling pathways in lung adenocarcinoma.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on lung adenocarcinoma cells.
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of lung adenocarcinoma cells.
Caption: Workflow for cell viability assay.
Materials:
-
Lung adenocarcinoma cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (CB29)
-
MTT or CCK-8 reagent
-
DMSO (for dissolving inhibitor and as a vehicle control)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 100 µM. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value of this compound.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of ALDH3A1 and other proteins in associated signaling pathways.
Materials:
-
Lung adenocarcinoma cells (e.g., A549)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ALDH3A1, anti-p53, anti-BAG1, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a lung adenocarcinoma xenograft mouse model. Specific parameters such as drug dosage and administration schedule may require optimization.
Caption: Workflow for in vivo xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A549 lung adenocarcinoma cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Injection: Harvest A549 cells and resuspend them in a mixture of PBS and Matrigel (optional) at a concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination of this compound and chemotherapy).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound is a valuable tool for investigating the role of ALDH3A1 in lung adenocarcinoma. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of targeting ALDH3A1. Further studies are warranted to fully elucidate the in vivo efficacy and safety of this compound and to explore its potential in combination with other anticancer agents.
References
- 1. ALDH isozymes downregulation affects cell growth, cell motility and gene expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Aldehyde dehydrogenase activity selects for lung adenocarcinoma stem cells dependent on Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase activity as a functional marker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A1 and ALDH3A1 expression in lung cancers: correlation with histologic type and potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-induced ALDH3A1 promotes the proliferation of non-small-cell lung cancer by regulating energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying Lipid Peroxidation Pathways Using ALDH3A1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ALDH3A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1), for investigating lipid peroxidation pathways and their role in cellular processes such as ferroptosis.
Introduction
Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in the detoxification of aldehydes, including reactive species generated during lipid peroxidation like 4-hydroxy-2-nonenal (4-HNE).[1] Elevated ALDH3A1 activity is associated with resistance to oxidative stress and certain cancer therapies.[2][3] this compound, also known as CB29, is a selective, cell-permeable inhibitor of ALDH3A1 that serves as a valuable tool to probe the functional role of this enzyme in cellular responses to lipid peroxidation.[4][5] By inhibiting ALDH3A1, researchers can sensitize cells to lipid peroxidation-induced cell death, such as ferroptosis, and elucidate the underlying signaling pathways.
Data Presentation
Inhibitor Activity
| Inhibitor | Alias | Target | IC50 | Ki | Selectivity |
| This compound | CB29 | ALDH3A1 | 16 µM[4][5] | 4.7 µM[4][5] | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM[3][4] |
| EN40 | ALDH3A1 | 2 µM | - | Selective covalent inhibitor |
Synergistic Effects with Ferroptosis Inducers
| Cell Line | ALDH3A1 Inhibitor (Concentration) | Ferroptosis Inducer (Concentration) | Effect |
| TE5 (Squamous Cell Carcinoma) | EN40 (0.75 µM) | RSL3 (20 nM) | Synergistic suppression of cell viability[6] |
| TE5 (Squamous Cell Carcinoma) | EN40 (0.75 µM) | Erastin (0.2 µM) | Synergistic suppression of cell viability[6] |
Effects on Cell Viability in Combination with Chemotherapy
| Cell Line | ALDH3A1 Inhibitor | Chemotherapeutic Agent (Concentration) | Effect on ED50 of Chemotherapeutic |
| SF767 (Glioblastoma) | CB29 | Mafosfamide (B565123) (125 µM) | ED50 of mafosfamide dropped from 146 ± 2 µM to 92 ± 4 µM[2][4] |
| A549 (Lung Adenocarcinoma) | CB7 (analogue) | Mafosfamide | 1.5-fold drop in ED50[2] |
| SF767 (Glioblastoma) | A64 (analogue) | Mafosfamide | 1.9-fold drop in ED50[2] |
| SF767 (Glioblastoma) | A70 (analogue) | Mafosfamide | 2-fold drop in ED50[2] |
Signaling Pathways and Experimental Workflows
ALDH3A1-Mediated Detoxification of Lipid Peroxidation Products
Caption: ALDH3A1 detoxifies reactive aldehydes from lipid peroxidation.
TP63-ALDH3A1 Axis in Ferroptosis Resistance
Caption: TP63 regulates ALDH3A1 to confer ferroptosis resistance.
Experimental Workflow for Studying ALDH3A1 Inhibition
Caption: Workflow for assessing effects of ALDH3A1 inhibition.
Experimental Protocols
ALDH Activity Assay
This protocol measures the enzymatic activity of ALDH3A1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., Tris or HEPES with protease inhibitors)
-
Assay Buffer (100 mM Sodium Phosphate, pH 8.0, 1 mM MgCl2)
-
This compound (CB29)
-
Benzaldehyde (substrate)
-
NADP+ (cofactor)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate or homogenize the cells on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µg of cell lysate
-
Assay Buffer to a final volume of 100 µL
-
1.5 mM NADP+
-
-
For inhibitor-treated wells, add this compound (e.g., 50 µM final concentration).[7]
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 1 mM benzaldehyde.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer. The rate of NAD(P)H formation is proportional to ALDH activity.[7]
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell viability, alone or in combination with other compounds.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound (CB29)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound, a ferroptosis inducer (e.g., RSL3), or a combination of both.[6] Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay measures lipid peroxidation in live cells using a fluorescent probe.
Materials:
-
Cells of interest
-
Live cell imaging dish or 96-well plate
-
BODIPY™ 581/591 C11 (stock solution in DMSO)[1]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound and/or a lipid peroxidation inducer as described in the MTT assay protocol.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with pre-warmed HBSS.
-
Incubate cells with 1-2 µM BODIPY™ 581/591 C11 in HBSS for 30 minutes at 37°C.[1]
-
-
Washing:
-
Wash the cells twice with HBSS to remove excess probe.
-
-
Imaging/Analysis:
-
Microscopy: Acquire images using two filter sets:
-
Flow Cytometry: Harvest cells and analyze the fluorescence shift from red to green.
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
4-HNE Immunofluorescence Staining
This protocol visualizes the accumulation of 4-HNE protein adducts, a marker of lipid peroxidation.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 4-HNE
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Grow cells on coverslips and treat as desired.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-4-HNE antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-HNE immunofluorescence staining [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. abpbio.com [abpbio.com]
- 10. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
Application Notes and Protocols: Utilizing ALDH3A1-IN-3 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of endogenous and exogenous aldehydes.[1][2] In the context of oncology, elevated expression of ALDH3A1 has been strongly correlated with a multi-modality resistance phenotype in various cancer types, including lung adenocarcinoma, glioblastoma, and breast cancer.[1][3][4] This resistance is largely attributed to the enzyme's ability to metabolize and detoxify the active aldehyde intermediates of several chemotherapeutic agents, such as the oxazaphosphorine family of drugs (e.g., cyclophosphamide).[1][4][5][6] Furthermore, ALDH3A1 plays a significant role in mitigating oxidative stress by neutralizing lipid peroxidation products, which can be induced by chemotherapy and radiation, thereby promoting cancer cell survival.[1][4][5]
ALDH3A1-IN-3 (also known as CB29) is a selective small molecule inhibitor of ALDH3A1.[1][7] By inhibiting ALDH3A1, this compound can prevent the detoxification of chemotherapeutic agents, leading to an accumulation of their cytotoxic intermediates within cancer cells and subsequently enhancing their therapeutic efficacy.[1] This makes this compound a promising candidate for use in combination with conventional chemotherapy to overcome drug resistance and improve patient outcomes. These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for studying the synergistic effects of this compound in combination with other chemotherapeutic agents.
Mechanism of Action
The primary mechanism by which ALDH3A1 confers chemoresistance to drugs like cyclophosphamide (B585) involves the detoxification of its active metabolite, aldophosphamide (B1666838). Aldophosphamide can spontaneously convert to the DNA alkylating agent phosphoramide (B1221513) mustard, which is highly cytotoxic to cancer cells. However, in the presence of ALDH3A1, aldophosphamide is oxidized to the less toxic carboxyphosphamide, thereby reducing the therapeutic efficacy of the drug.[4][6] this compound acts as a competitive inhibitor, binding to the aldehyde substrate-binding site of ALDH3A1 and preventing the metabolism of aldophosphamide.[1] This leads to an increased intracellular concentration of phosphoramide mustard, resulting in enhanced cancer cell death.
Caption: ALDH3A1-mediated resistance and its inhibition.
Data Presentation
Table 1: In Vitro Potency of ALDH3A1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Cell Lines Tested | Reference |
| This compound (CB29) | ALDH3A1 | 16 | 4.7 | A549, SF767 | [1][7] |
| CB7 | ALDH3A1 | 0.2 | 0.082 | A549, SF767 | [4] |
| Aldi-6 | ALDH3A1, ALDH1A1, ALDH2 | 0.6 (1A1), 0.8 (2) | N/A | HNSCC cell lines | [8] |
| Dyclonine (B1211874) | ALDHs | N/A | N/A | HSC-4, HSC-2 | [9] |
N/A: Not Available
Table 2: Chemosensitization Effect of ALDH3A1 Inhibitors in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | ALDH3A1 Inhibitor | Concentration of Inhibitor (µM) | Fold Drop in ED50 of Chemotherapeutic Agent | Reference |
| SF767 | Mafosfamide | This compound (CB29) | 50 | ~1.6 | [1] |
| SF767 | Mafosfamide | CB7 | 10 | ~1.5 | [5] |
| SF767 | Mafosfamide | A64 | 10 | ~1.9 | [5] |
| SF767 | Mafosfamide | A70 | 10 | ~2.0 | [5] |
| A549 | Mafosfamide | This compound (CB29) | 50 | Significant Enhancement | [1] |
| HNSCC | Cisplatin | Aldi-6 | N/A | Enhanced Reduction in Cell Viability | [8][10] |
| LM2 | Paclitaxel, Doxorubicin, 4-HC | shRNA knockdown | N/A | Increased Sensitivity | [1][4][5] |
| MCF-7 | 4-HC, Doxorubicin, Etoposide, 5-FU | Overexpression | N/A | Increased Resistance | [3][11] |
4-HC: 4-hydroxyperoxycyclophosphamide, 5-FU: 5-fluorouracil
Experimental Protocols
Caption: Workflow for synergy evaluation.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Culture:
-
Culture cancer cell lines (e.g., A549, SF767) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound in DMSO.[7]
-
Prepare stock solutions of the desired chemotherapeutic agent (e.g., mafosfamide) in an appropriate solvent as recommended by the manufacturer.
-
Further dilute the stock solutions in cell culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
-
Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing the drugs, either alone or in combination, at various concentrations.
-
Include appropriate controls: untreated cells and vehicle-treated cells (medium with the same concentration of DMSO as the highest drug concentration).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 19 to 72 hours), depending on the cell line and drug.[1]
-
-
MTT Addition:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the ED50 (effective dose for 50% inhibition) for the chemotherapeutic agent alone and in combination with this compound.
-
Protocol 3: ALDH Enzyme Activity Assay
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound for a short duration (e.g., 3 minutes).[7]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Activity Measurement:
-
The enzymatic activity of ALDH3A1 can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the formation of NAD(P)H.[1]
-
Prepare a reaction mixture containing a buffer (e.g., 25 mM BES, pH 7.5), NADP+ (1.5 mM), and the cell lysate.
-
Initiate the reaction by adding a suitable aldehyde substrate (e.g., benzaldehyde).
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the specific activity of ALDH3A1 (µmol/min/mg of protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[1]
-
Compare the activity in this compound-treated cells to that in untreated or vehicle-treated cells.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the ALDH activity assay protocol.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALDH3A1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control:
-
Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Logical Relationships
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses to denervation and Amyotrophic Lateral Sclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 3A1 promotes multi-modality resistance and alters gene expression profile in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3a1 (Aldh3a1) as an adjuvant therapy for reversing cancer chemo-resistance [scholarworks.indianapolis.iu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting aldehyde dehydrogenase activity in head and neck squamous cell carcinoma with a novel small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALDH3A1 | Cancer Genetics Web [cancer-genetics.org]
ALDH3A1-IN-3: A Tool for Investigating Cancer Stem Cell Markers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] In the context of oncology, ALDH3A1 has emerged as a significant player, particularly in the biology of cancer stem cells (CSCs). CSCs, a small subpopulation of cells within a tumor, are characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them critical targets for novel cancer treatments.[3]
Elevated ALDH activity, in general, is a well-established marker for CSCs across various tumor types, including breast, lung, colon, and prostate cancers.[4][5][6] Specifically, ALDH3A1 has been implicated in promoting cancer cell proliferation, drug resistance, and metastasis.[7][8] Its role in detoxifying aldehydes generated by lipid peroxidation and chemotherapeutic agents contributes to the survival of cancer cells under stress.[9][10]
ALDH3A1-IN-3 (also known as CB29) is a selective inhibitor of the ALDH3A1 isoenzyme.[11][12] Its selectivity for ALDH3A1 over other ALDH isoforms, such as ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2, makes it a valuable research tool for elucidating the specific roles of ALDH3A1 in cancer biology and for investigating its potential as a therapeutic target.[11][12] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer stem cell markers and functional properties.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | ALDH3A1 | [11][12] |
| IC₅₀ | 16 µM | [11][12] |
| Kᵢ | 4.7 µM | [11][12] |
| Selectivity | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 | [11][12] |
Table 2: Cellular Activity of this compound
| Cell Lines | Concentration | Incubation Time | Effect | Reference |
| A549 (Lung Carcinoma) | 50 µM | 3 min | Significant inhibition of ALDH3A1 activity | [11][12] |
| SF767 (Glioblastoma) | 50 µM | 3 min | Significant inhibition of ALDH3A1 activity | [11][12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ALDH3A1 in cancer stem cells and the general workflow for investigating the effects of this compound.
Caption: Proposed role of ALDH3A1 in cancer stem cells and the point of intervention for this compound.
Caption: General experimental workflow for investigating the effects of this compound on cancer stem cells.
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity by Flow Cytometry
This protocol is for the identification and quantification of the cell population with high ALDH enzymatic activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells from culture and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
ALDEFLUOR™ Staining:
-
For each sample, add 5 µL of activated ALDEFLUOR™ reagent to 1 mL of the cell suspension.
-
Immediately transfer 0.5 mL of this cell suspension to a tube containing 5 µL of the ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This will serve as the negative control.
-
-
Incubation: Incubate both the test sample and the negative control for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in 1 mL of ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser.
-
Establish the gating for the ALDH-positive population based on the DEAB-treated negative control. The ALDH-positive cells will exhibit a shift in fluorescence in the green channel (typically FITC).
-
Quantify the percentage of ALDH-positive cells in the total cell population.
-
Western Blotting for Cancer Stem Cell Markers
This protocol is to assess the protein expression levels of key cancer stem cell markers.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD44, anti-CD133, anti-SOX2, anti-OCT4, anti-Nanog, anti-ALDH3A1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells treated with this compound and untreated controls in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Spheroid Formation Assay
This assay measures the self-renewal capacity of cancer stem cells in non-adherent conditions.[7]
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)
-
Treated and untreated single-cell suspensions
-
Microscope
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free medium containing this compound at the desired concentration. Include an untreated control.
-
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator. Add fresh medium with growth factors and the inhibitor every 2-3 days.
-
Spheroid Counting and Measurement:
-
After the incubation period, count the number of spheroids formed per well using a microscope. Spheroids are typically defined as having a diameter greater than 50 µm.
-
The size of the spheroids can also be measured using imaging software.
-
-
Data Analysis: Calculate the spheroid formation efficiency (SFE) using the following formula: SFE (%) = (Number of spheroids formed / Number of cells seeded) x 100
Conclusion
This compound is a potent and selective inhibitor that serves as a critical tool for dissecting the role of ALDH3A1 in cancer stem cell biology. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of ALDH3A1 inhibition on CSC populations, their functional characteristics, and the underlying molecular pathways. Such studies are essential for validating ALDH3A1 as a therapeutic target and for the development of novel anti-cancer strategies aimed at eradicating the resilient cancer stem cell population.
References
- 1. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肿瘤干细胞成球实验方案 [sigmaaldrich.com]
- 8. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A reliable method for the sorting and identification of ALDHhigh cancer stem cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for ALDH3A1-IN-3 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of endogenous and exogenous aldehydes.[1][2][3][4] Elevated ALDH3A1 expression has been implicated in cancer cell proliferation, metastasis, and resistance to various chemotherapeutic agents and radiation.[5][6] This resistance is often attributed to the enzyme's ability to detoxify aldehydes generated by oxidative stress, a common mechanism of action for many anticancer drugs. Consequently, inhibitors of ALDH3A1, such as ALDH3A1-IN-3, are valuable tools for investigating the role of this enzyme in cancer biology and for developing novel therapeutic strategies to overcome drug resistance.
These application notes provide a comprehensive guide to designing and executing cytotoxicity assays for this compound. The protocols detailed below cover the assessment of the direct cytotoxic effects of the inhibitor, as well as its potential to sensitize cancer cells to other therapeutic agents.
Key Concepts and Signaling Pathways
ALDH3A1 is a cytosolic, NAD(P)+-dependent enzyme that catalyzes the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. This detoxification process is a key component of the cellular antioxidant defense system. In the context of cancer, high ALDH3A1 activity can contribute to a multi-modality resistance phenotype. By inhibiting ALDH3A1, it is hypothesized that the cytotoxic effects of therapies that induce aldehyde production can be enhanced.
Figure 1: ALDH3A1 signaling pathway and the effect of this compound.
Experimental Design and Workflow
A typical workflow for assessing the cytotoxicity of this compound involves selecting appropriate cell lines, determining the inhibitor's intrinsic cytotoxicity, and evaluating its ability to potentiate the effects of a known cytotoxic agent.
Figure 2: General experimental workflow for cytotoxicity testing.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
Objective: To select appropriate cancer cell lines with varying levels of ALDH3A1 expression to serve as models for cytotoxicity testing.
Rationale: Comparing the effects of this compound on cell lines with high versus low/no ALDH3A1 expression can help determine if the inhibitor's effects are target-specific.
Recommended Cell Lines:
| Cell Line | Cancer Type | ALDH3A1 Expression | Reference |
| A549 | Lung Adenocarcinoma | High | [7][8] |
| SF767 | Glioblastoma | High | [7] |
| HSC-4 | Head and Neck Squamous Carcinoma | High | [9] |
| OSC19 | Head and Neck Squamous Carcinoma | High | [9] |
| CCD-13Lu | Normal Lung Fibroblast | Low/None | [7] |
| T47D | Breast Cancer | Low | [8] |
Culture Conditions: Culture all cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell metabolic activity, an indicator of cell viability.[10][11][12]
Materials:
-
Selected cancer cell lines
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Optional: A known cytotoxic agent (e.g., a chemotherapeutic drug to which ALDH3A1 may confer resistance, such as mafosfamide (B565123) or cisplatin)[7][13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment:
-
Direct Cytotoxicity: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Potentiation Assay: Treat cells with a fixed, sub-lethal concentration of the cytotoxic agent in the presence of increasing concentrations of this compound. Also include controls for the cytotoxic agent alone and this compound alone.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Expected Data Summary:
| Treatment Group | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC50 (µM) |
| This compound (A549) | 0.1 - 100 | ... | ... | ... | ... |
| This compound (CCD-13Lu) | 0.1 - 100 | ... | ... | ... | ... |
| Cytotoxic Agent (A549) | 0.1 - 100 | ... | ... | ... | ... |
| Cytotoxic Agent + this compound (A549) | ... | ... | ... | ... | ... |
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1][2][14][15]
Materials:
-
Cells and treatments as in the MTT assay
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Expected Data Summary:
| Treatment Group | Concentration (µM) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| This compound (A549) | 0.1 - 100 | ... | ... | ... |
| This compound (CCD-13Lu) | 0.1 - 100 | ... | ... | ... |
| Cytotoxic Agent (A549) | 0.1 - 100 | ... | ... | ... |
| Cytotoxic Agent + this compound (A549) | ... | ... | ... | ... |
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.[16][17][18]
Materials:
-
Cells cultured in 6-well plates
-
This compound and/or cytotoxic agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound, with or without a cytotoxic agent, for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
Expected Data Summary:
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | - | ... | ... | ... |
| This compound | ... | ... | ... | ... |
| Cytotoxic Agent | ... | ... | ... | ... |
| Cytotoxic Agent + this compound | ... | ... | ... | ... |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic and chemo-sensitizing effects of the ALDH3A1 inhibitor, this compound. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent. Careful selection of cell lines with well-characterized ALDH3A1 expression is crucial for interpreting the target-specificity of the observed effects. The presented tables and diagrams are intended to facilitate experimental design, data presentation, and interpretation.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. genecards.org [genecards.org]
- 4. ALDH3A1 aldehyde dehydrogenase 3 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Silencing of NRF2 Reduces the Expression of ALDH1A1 and ALDH3A1 and Sensitizes to 5-FU in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDEHYDE DEHYDROGENASE 3A1 PROTECTS AIRWAY EPITHELIAL CELLS FROM CIGARETTE SMOKE-INDUCED DNA DAMAGE AND CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ALDH3A1-IN-3 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALDH3A1-IN-3 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is ALDH3A1 and why is it a target in research?
Aldehyde Dehydrogenase 3 Family Member A1 (ALDH3A1) is an enzyme that plays a crucial role in detoxifying aldehydes, which are reactive compounds that can cause cellular damage through oxidative stress.[1] ALDH3A1 is involved in cellular protection against the harmful effects of lipid peroxidation, a process where free radicals damage fats in cell membranes.[1][2] In some cancer cells, high levels of ALDH3A1 expression have been linked to drug resistance.[3][4] Therefore, inhibiting ALDH3A1 is a strategy being explored to potentially increase the effectiveness of certain cancer therapies.[3][4]
Q2: What is this compound and what is its mechanism of action?
This compound (also known as CB29) is a selective inhibitor of the ALDH3A1 enzyme.[5] It works by binding to the aldehyde substrate-binding site of ALDH3A1, thus blocking its ability to metabolize aldehydes.[3] This inhibition can lead to an accumulation of toxic aldehydes within the cell, potentially increasing oxidative stress and sensitizing cancer cells to other treatments.[3][6]
Q3: What is a good starting concentration for this compound in a cell viability assay?
A good starting point for a dose-response experiment with this compound is to test a wide range of concentrations bracketing its known half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 16 µM.[5] A typical starting range could be from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mg/mL in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells, even at high concentrations.
-
Low ALDH3A1 Expression: Your cell line may not express ALDH3A1 at a high enough level for its inhibition to have a significant effect on cell viability. You can check the expression of ALDH3A1 in your cell line using techniques like Western blotting or qPCR. The A549 (lung adenocarcinoma) and SF767 (glioblastoma) cell lines are known to express ALDH3A1.[3]
-
Inhibitor Inactivity: Ensure that your this compound is active. If possible, test its activity in a cell-free enzymatic assay. Improper storage or handling can lead to degradation of the compound.
-
Assay Duration: The incubation time with the inhibitor may be too short. Consider extending the treatment duration (e.g., 48 or 72 hours) to allow for the accumulation of cytotoxic effects.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome. If the cell density is too high, the effect of the inhibitor may be masked. Optimize the seeding density for your specific cell line.
Issue 2: I am observing significant cytotoxicity at concentrations much lower than the reported IC50.
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to the inhibition of ALDH3A1 or may be experiencing off-target effects of the inhibitor.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent.
-
Compound Purity: Impurities in the inhibitor preparation could be contributing to the observed cytotoxicity. If possible, verify the purity of your this compound.
Issue 3: My results are highly variable between experiments.
-
Inconsistent Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Passage number can also affect cell behavior, so it is best to use cells within a consistent passage range.
-
Pipetting Errors: Inconsistent pipetting of cells, media, or the inhibitor can lead to significant variability. Use calibrated pipettes and be meticulous with your technique.
-
Edge Effects in Plates: Cells in the outer wells of a 96-well plate can behave differently due to temperature and humidity gradients. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incomplete Dissolving of Formazan (B1609692): In MTT or similar assays, ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
Data Presentation
Table 1: Inhibitory Activity of ALDH3A1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line(s) Tested | Reference |
| This compound (CB29) | ALDH3A1 | 16 | A549, SF767 | [5] |
| CB7 | ALDH3A1 | 0.2 | A549, SF767 | [4][7] |
Table 2: Example Concentrations of ALDH3A1 Inhibitors Used in Cell-Based Assays
| Inhibitor | Concentration(s) | Cell Line(s) | Assay Type | Reference |
| This compound (CB29) | 50 µM | A549, SF767 | ALDH3A1 activity inhibition | [5] |
| CB7 | 10 µM | A549, SF767 | Sensitization to mafosfamide | [7] |
| Dyclonine (B1211874) | 50 µM | OSC19 | Sensitization to sulfasalazine | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
-
Cell Preparation: Culture your cells of interest to approximately 80% confluency.
-
Cell Seeding: Trypsinize and resuspend the cells in fresh culture medium. Create a serial dilution of your cell suspension.
-
Plate Seeding: Seed the cells into a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay (see Protocol 2).
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance.
Protocol 2: MTT Cell Viability Assay for this compound Dose-Response Curve
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is to prepare 2X concentrated solutions of your desired final concentrations.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Role of ALDH3A1 in the oxidative stress response and the effect of its inhibition.
Caption: ALDH3A1-mediated inhibition of the IL-6/STAT3 signaling pathway and its effect on EMT.
References
- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of ALDH3A1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of ALDH3A1 inhibitors. While specific off-target data for a compound designated "ALDH3A1-IN-3" is not publicly available, this guide offers general strategies and experimental protocols applicable to the characterization of any selective ALDH3A1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with an ALDH3A1 inhibitor?
A1: Off-target effects occur when a chemical inhibitor binds to and affects proteins other than its intended target (in this case, ALDH3A1).[1] These unintended interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of ALDH3A1.[2][3] For example, an inhibitor might also affect a kinase or another metabolic enzyme, leading to changes in cell signaling or metabolism that are independent of ALDH3A1's function.[2] Understanding and controlling for off-target effects is crucial for validating that the biological effects of your compound are indeed due to its action on ALDH3A1.[2][3]
Q2: What are the common types of off-target proteins for small molecule inhibitors?
A2: Small molecule inhibitors often have off-target activities against other proteins with structurally similar binding sites. Common off-target classes include:
-
Kinases: The ATP-binding pocket of kinases is a frequent site for off-target binding.[2]
-
Other metabolic enzymes: Enzymes that bind similar substrates or cofactors (like NAD(P)+ for ALDH3A1) can be susceptible to off-target inhibition.
-
GPCRs, ion channels, and transporters: These membrane proteins can also be affected by small molecules.
It is important to note that even highly selective inhibitors can exhibit off-target effects at concentrations above their IC50 or Ki for the primary target.[2]
Q3: How can I proactively assess the potential for off-target effects with my ALDH3A1 inhibitor?
A3: Proactive assessment is key to confident interpretation of your results.[2] Consider the following approaches:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your inhibitor and its similarity to known ligands for other proteins.[1][4]
-
Broad Panel Screening: Testing your inhibitor against a large panel of purified proteins (e.g., a kinase panel) can identify potential off-target binding partners.[2]
-
Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor to that of other known ALDH3A1 inhibitors or to the genetic knockdown of ALDH3A1 can provide initial clues about on-target versus off-target effects.[1]
Q4: What is the first step I should take if I suspect my experimental results are due to off-target effects?
A4: If you observe an unexpected or inconsistent phenotype, the first step is to perform control experiments to verify on-target engagement in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your inhibitor is binding to ALDH3A1 in intact cells. Additionally, performing a dose-response experiment is crucial. On-target effects should correlate with the inhibitor's potency (IC50) for ALDH3A1.
Troubleshooting Guides
This section provides structured advice for specific issues you might encounter during your experiments.
Issue 1: The observed phenotype does not match the known function of ALDH3A1.
-
Question: My ALDH3A1 inhibitor is causing rapid apoptosis, but ALDH3A1 is primarily known for detoxification and cell survival.[5][6][7] Could this be an off-target effect?
-
Answer and Mitigation Strategy:
-
Confirm Target Engagement: Perform a CETSA to verify that your compound binds to ALDH3A1 in your cells at the concentrations used in your assay.
-
Validate with a Second Inhibitor: Use a structurally distinct ALDH3A1 inhibitor. If the second inhibitor does not produce the same phenotype, it is likely that the effect of your primary inhibitor is off-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALDH3A1 expression.[3] If the phenotype is not replicated in the knockdown/knockout cells, the inhibitor's effect is likely off-target.[3]
-
Rescue Experiment: In ALDH3A1 knockout cells, re-introduce a wild-type or a drug-resistant mutant of ALDH3A1. If the wild-type protein restores the phenotype but the resistant mutant does not, this provides strong evidence for on-target activity.
-
Issue 2: My inhibitor shows high potency in enzymatic assays but weaker or different effects in cellular assays.
-
Question: My ALDH3A1 inhibitor has a low nanomolar IC50 against the purified enzyme, but I need micromolar concentrations to see an effect in my cell-based assay. Why is there a discrepancy?
-
Answer and Mitigation Strategy:
-
Cell Permeability: Your compound may have poor cell permeability. You can assess this using a parallel artificial membrane permeability assay (PAMPA).
-
Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein. This can be tested by co-incubating with known efflux pump inhibitors.
-
Cellular Metabolism: Your compound could be rapidly metabolized within the cell. LC-MS/MS analysis of cell lysates can be used to determine the intracellular concentration and stability of the inhibitor over time.
-
Off-Target Cytotoxicity: At higher concentrations, your inhibitor may be causing general cytotoxicity through off-target effects, masking the specific on-target phenotype.[8] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of your inhibitor.
-
Quantitative Data Summary
Since specific off-target data for "this compound" is unavailable, the following table provides an illustrative example of a selectivity profile for a hypothetical ALDH3A1 inhibitor. This demonstrates how such data could be presented.
| Target Class | Representative Off-Target | IC50 / Ki (nM) | Fold Selectivity vs. ALDH3A1 (IC50 = 10 nM) |
| Primary Target | ALDH3A1 | 10 | 1 |
| Aldehyde Dehydrogenases | ALDH1A1 | > 10,000 | > 1000x |
| ALDH2 | > 10,000 | > 1000x | |
| Kinases | CDK2 | 1,500 | 150x |
| ROCK1 | 5,000 | 500x | |
| DYRK1A | > 10,000 | > 1000x | |
| GPCRs | 5-HT2A | 8,000 | 800x |
| Ion Channels | hERG | > 20,000 | > 2000x |
This table contains hypothetical data for illustrative purposes.
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the inhibitor binds to ALDH3A1 in a cellular context.
-
Principle: Ligand binding stabilizes a protein against thermal denaturation.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with the ALDH3A1 inhibitor at various concentrations (and a vehicle control) for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALDH3A1 at each temperature by Western blot or another quantitative protein detection method.
-
-
Expected Outcome: In the presence of a binding inhibitor, the thermal denaturation curve of ALDH3A1 will shift to the right (higher temperatures), indicating stabilization.
2. Kinase Profiling
This protocol helps identify off-target kinase activity.
-
Principle: A radioactive or fluorescence-based assay measures the ability of the inhibitor to block the activity of a panel of purified kinases.
-
Methodology:
-
Provide the ALDH3A1 inhibitor to a contract research organization (CRO) that offers kinase screening services (e.g., Eurofins, Reaction Biology).
-
Typically, the inhibitor is first screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination is performed with a dose-response curve.
-
-
Expected Outcome: A list of kinases that are inhibited by your compound and their corresponding IC50 values. This allows you to assess the selectivity of your inhibitor.
3. siRNA-mediated Knockdown for Phenotype Validation
This protocol is used to determine if the observed cellular phenotype is dependent on ALDH3A1 expression.
-
Principle: Small interfering RNA (siRNA) is used to specifically degrade ALDH3A1 mRNA, leading to a reduction in protein levels.
-
Methodology:
-
Select at least two independent siRNA sequences targeting ALDH3A1 and a non-targeting control siRNA.
-
Transfect your cells with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine).
-
After 48-72 hours, confirm ALDH3A1 knockdown by Western blot or qRT-PCR.
-
Perform your cellular assay on the knockdown cells and compare the results to the non-targeting control.
-
-
Expected Outcome: If the phenotype observed with your inhibitor is on-target, the ALDH3A1 knockdown cells should phenocopy the effect of the inhibitor. If the knockdown does not reproduce the phenotype, it suggests the inhibitor is acting through an off-target mechanism.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses to denervation and Amyotrophic Lateral Sclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of ALDH3A1-IN-3
Disclaimer: Information regarding the specific compound "ALDH3A1-IN-3" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our ALDH3A1 inhibitor, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in our animal models. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often due to poor oral bioavailability.[1] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Common reasons for poor bioavailability include:
-
Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gut, which is a prerequisite for absorption.[2][3] This is a very common issue, with estimates suggesting that 40% to 70% of new chemical entities are poorly soluble in aqueous media.[4]
-
Low Permeability: The compound cannot efficiently cross the intestinal wall to enter the bloodstream.[3]
-
First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall before it can reach systemic circulation.[3]
-
Efflux by Transporters: The compound is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[3][5]
Q2: What are the initial steps to consider when attempting to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies to consider include:
-
Formulation Development: Utilizing solubilizing excipients such as co-solvents, surfactants, and lipids to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[4][6][7]
-
Particle Size Reduction: Decreasing the particle size of the compound to increase its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][8][9] This can be achieved through techniques like micronization and nanomilling.[10][11]
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed within a polymer matrix, can enhance solubility.[5][10]
Q3: What is the function of ALDH3A1, and could this impact the in vivo behavior of this compound?
A3: Aldehyde dehydrogenase 3A1 (ALDH3A1) is an enzyme that plays a crucial role in detoxifying aldehydes by oxidizing them to their corresponding carboxylic acids.[12][13][14] It is highly expressed in tissues like the cornea, stomach, and lung.[15][16] ALDH3A1 is involved in metabolizing aldehydes generated from lipid peroxidation and protecting cells from oxidative stress.[12][17] While the primary challenge with this compound is likely its physicochemical properties leading to low bioavailability, understanding the high expression of its target in tissues like the stomach could be relevant for assessing potential local effects or target engagement.
Troubleshooting Guide
Issue 1: this compound precipitates out of our dosing formulation upon storage or dilution.
-
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the chosen vehicle, leading to supersaturation and instability.[1]
-
Solution:
-
Reduce the concentration of this compound in the formulation.
-
Incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your formulation.
-
If the compound's solubility is pH-dependent, use a buffer to maintain an optimal pH in the formulation.[1]
-
Issue 2: We observe high variability in plasma concentrations of this compound between individual animals in our pharmacokinetic (PK) study.
-
Possible Cause: High inter-animal variability can result from differences in food intake, gastrointestinal motility, or metabolism.[3] Inconsistent formulation can also be a major contributor.
-
Solution:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, if appropriate for the study design.[3][18]
-
Improve Formulation Homogeneity: For suspensions, ensure the compound is uniformly dispersed before each administration through consistent and thorough mixing. For solutions, confirm that the compound is fully dissolved.[1][3]
-
Issue 3: Even after improving the formulation, the oral bioavailability of this compound remains low.
-
Possible Cause: The issue may not be solely dissolution-rate limited. Low permeability, rapid first-pass metabolism, or active efflux could be the primary barriers.[3]
-
Solution:
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering the compound intravenously allows for the determination of absolute bioavailability. If exposure is also low after IV administration, it may indicate rapid clearance.[18]
-
Assess Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.[18]
-
Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate.[18]
-
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
The following tables summarize various formulation strategies and their potential impact on the bioavailability of poorly soluble compounds.
Table 1: Overview of Formulation Approaches
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Key Disadvantages |
| Crystalline Solid Formulations | |||
| Micronization/Nanonization | Increases surface area, leading to a faster dissolution rate.[7][8][19] | Simple and widely applicable.[11] | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[8] |
| Salt Formation | Increases the solubility and dissolution rate of ionizable compounds.[6] | Can produce a significant increase in solubility. | Not feasible for neutral compounds.[4] |
| Amorphous Formulations | |||
| Solid Dispersions | The drug is dispersed in a high-energy amorphous state within a carrier, increasing apparent solubility and dissolution.[5][7] | Can achieve significant increases in bioavailability.[6] | Amorphous forms can be physically unstable and may recrystallize over time.[11] |
| Lipid-Based Formulations | |||
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, enhancing solubilization.[4][5][7] | Can significantly improve the absorption of lipophilic drugs.[5] | Potential for drug precipitation upon dilution; chemical stability of the drug in the formulation can be a concern.[4] |
| Complexation | |||
| Cyclodextrin Complexes | The hydrophobic drug molecule is encapsulated within a hydrophilic cyclodextrin, improving its solubility.[7] | Can effectively increase the solubility of suitable drug candidates. | High concentrations of cyclodextrins may have toxicity concerns.[9] |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[1]
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile, methanol).
-
Quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Methodology:
-
Prepare a pre-suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC).
-
Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.[3]
-
Mill the suspension at a high speed for a defined period (e.g., 1-4 hours). The milling time needs to be optimized to achieve the desired particle size.[3]
-
Monitor the particle size distribution at regular intervals using a particle size analyzer (e.g., dynamic light scattering). The target particle size is typically below 200 nm.[3]
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
Protocol 3: Pilot Pharmacokinetic (PK) Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a developed formulation.
Methodology: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatize animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) for at least 3 days before the study.[18]
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[18]
-
Prepare the dosing formulation of this compound on the day of the experiment.
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: ALDH3A1-mediated detoxification pathway and inhibition.
Caption: Workflow for formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. ALDH3A1 aldehyde dehydrogenase 3 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. ALDEHYDE DEHYDROGENASE 3A1 PROTECTS AIRWAY EPITHELIAL CELLS FROM CIGARETTE SMOKE-INDUCED DNA DAMAGE AND CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing ALDH3A1-IN-3 resistance in long-term cell culture
Welcome to the technical support center for ALDH3A1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the development of resistance to this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 3 Family Member A1 (ALDH3A1). ALDH3A1 is an enzyme responsible for the detoxification of a variety of aldehydes, including those generated from lipid peroxidation and the metabolism of certain chemotherapeutic agents like cyclophosphamide.[1][2][3] By inhibiting ALDH3A1, this compound leads to an accumulation of toxic aldehydes within cancer cells, inducing cellular stress and apoptosis.[2] It is often used to sensitize cancer cells to other therapies that induce oxidative stress.
Q2: We are observing a decreased response to this compound in our long-term cell cultures. How can we confirm that the cells have developed resistance?
The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. It is recommended to perform a dose-response assay and calculate the fold-change in IC50.
Q3: What are the potential mechanisms by which cells could develop resistance to this compound?
Several mechanisms could contribute to acquired resistance to this compound. These can be broadly categorized as:
-
Target-based alterations: While less common for non-covalent inhibitors, mutations in the ALDH3A1 gene that alter the drug-binding site could reduce the efficacy of the inhibitor.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Activation of bypass signaling pathways: Cells can adapt to the inhibition of ALDH3A1 by upregulating alternative pathways that mitigate oxidative stress or promote survival. Key candidate pathways include the Nrf2 antioxidant response pathway and the IL-6/STAT3 signaling pathway.
-
Metabolic reprogramming: Cancer cells might alter their metabolic pathways to reduce their reliance on processes that generate high levels of aldehydes or to enhance other detoxification mechanisms.
Q4: Our resistant cells show no change in ALDH3A1 expression or sequence. What should we investigate next?
If the target itself is unchanged, the most likely mechanisms of resistance are increased drug efflux or the activation of bypass signaling pathways. We recommend investigating the following:
-
Expression of ABC transporters: Use quantitative PCR (qPCR) to assess the mRNA levels of common drug efflux pumps like ABCB1, ABCC1, and ABCG2.
-
Activation of the Nrf2 pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response.[4][5][6][7][8] Its activation can lead to the upregulation of numerous cytoprotective genes.[4][7] Perform Western blotting to check for increased nuclear localization of Nrf2 and increased expression of its downstream targets, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Activation of pro-survival pathways: Investigate the phosphorylation status of key proteins in survival pathways like STAT3 (downstream of IL-6) and Akt.
Troubleshooting Guides
Problem: Gradual loss of this compound efficacy over multiple passages.
This is a classic presentation of acquired resistance. The following steps will help you characterize and understand this phenomenon.
Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines
| Cell Line | Passage Number | Treatment Duration | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 5 | N/A | 50 | 1 |
| Resistant Line | 20 | 3 months | 500 | 10 |
| Resistant Line | 30 | 6 months | 1500 | 30 |
Table 2: Troubleshooting Acquired Resistance to this compound
| Observation | Potential Cause | Recommended Action |
| Increased IC50 | Development of a resistant cell population. | 1. Confirm the IC50 shift with a fresh aliquot of parental cells. 2. Isolate single-cell clones from the resistant population for detailed characterization. |
| No change in ALDH3A1 protein levels | Resistance is likely due to drug efflux or bypass pathways. | 1. Perform qPCR for ABC transporter genes (ABCB1, ABCC1, ABCG2). 2. Perform Western blot for nuclear Nrf2 and its target genes (HO-1, NQO1). 3. Perform Western blot for phosphorylated STAT3 and Akt. |
| Increased expression of ABCB1 (MDR1) | Increased drug efflux is reducing the intracellular concentration of this compound. | Co-treat resistant cells with this compound and a known MDR1 inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to see if sensitivity is restored. |
| Increased nuclear Nrf2 and target gene expression | Upregulation of the antioxidant response is compensating for ALDH3A1 inhibition. | Consider co-treatment with an Nrf2 inhibitor to re-sensitize cells to this compound. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a standard method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of the inhibitor.
-
Determine the initial IC50: Perform a dose-response assay on the parental cell line to establish the baseline IC50 of this compound.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[9]
-
Monitoring and passaging: Monitor the cells for signs of recovery. If there is significant cell death, maintain the current concentration until a stable population emerges. Passage the cells as they reach confluence.
-
Cryopreservation: At each successful dose escalation, freeze a stock of cells. This allows you to return to an earlier stage if the cells are lost at a higher concentration.
-
Repeat: Continue this process of gradual dose escalation until the desired level of resistance is achieved (e.g., 10-fold or higher increase in IC50).
-
Characterization: Once a resistant line is established, maintain it in a continuous low dose of this compound to prevent reversion. Characterize the resistant phenotype by comparing its IC50 to the parental line.
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
-
Cell lysis: Lyse parental and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic fractionation (optional but recommended): To specifically assess Nrf2 nuclear translocation, perform nuclear/cytoplasmic fractionation using a commercial kit.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).
-
Secondary antibody incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: qPCR Analysis of ABC Transporter Gene Expression
-
RNA isolation: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
cDNA synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound resistance.
Caption: The Nrf2 signaling pathway as a bypass mechanism for resistance.
Caption: The IL-6/STAT3 signaling pathway promoting cell survival.
Caption: Simplified relationship between ALDH3A1, p53, and BAG1 in apoptosis.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 Signaling Pathway in Chemo/Radio/Immuno-Therapy Resistance of Lung Cancer: Looking Beyond the Tip of the Iceberg | Archivos de Bronconeumología [archbronconeumol.org]
- 6. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Nrf2 signaling pathway in cisplatin chemotherapy: Potential involvement in organ protection and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRITICAL ROLE OF STAT3 IN IL-6-MEDIATED DRUG RESISTANCE IN HUMAN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring ALDH3A1 Inhibition in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively measuring Aldehyde Dehydrogenase 3A1 (ALDH3A1) inhibition in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ALDH3A1 and why is its inhibition studied?
A1: ALDH3A1 is an enzyme that detoxifies aldehydes by oxidizing them to their corresponding carboxylic acids.[1][2] It plays a crucial role in protecting cells from damage caused by oxidative stress and lipid peroxidation.[3][4][5] Inhibition of ALDH3A1 is studied for several reasons, particularly in cancer research. Elevated ALDH3A1 activity is associated with resistance to certain chemotherapeutic drugs, like cyclophosphamide, by metabolizing their active metabolites.[5][6][7] Therefore, inhibiting ALDH3A1 is a potential strategy to increase the efficacy of these cancer therapies.[6][7]
Q2: What are the specific substrates and cofactors for ALDH3A1 activity assays?
A2: ALDH3A1 preferentially oxidizes aromatic and medium-chain aldehydes.[4] For in vitro assays using cell lysates, benzaldehyde (B42025) is a commonly used substrate.[8][9] A key characteristic of ALDH3A1 is its preference for the cofactor NADP+, which distinguishes it from some other ALDH isozymes, like ALDH1A1, that primarily use NAD+.[6][8][9]
Q3: How can I specifically measure ALDH3A1 activity in a cell lysate that contains other ALDH isozymes?
A3: Specificity for ALDH3A1 activity can be achieved by using a combination of a preferred substrate and the specific cofactor. The use of benzaldehyde as a substrate in the presence of NADP+ is a widely accepted method to primarily measure ALDH3A1 activity, as ALDH1A1 does not efficiently use NADP+.[6][9]
Q4: What are some known selective inhibitors for ALDH3A1?
A4: Several selective small molecule inhibitors for ALDH3A1 have been identified. CB29 and CB7 are well-characterized benzimidazole (B57391) analogues that exhibit high selectivity and potency for ALDH3A1, with little to no inhibition of other ALDH isozymes like ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at similar concentrations.[2][6][8][9]
Q5: What detection methods are commonly used for ALDH3A1 activity assays?
A5: The most common method is a spectrophotometric assay that measures the increase in absorbance at 340 nm, which corresponds to the production of NADPH from NADP+ during the aldehyde oxidation reaction.[8] Fluorimetric assays using specific substrates like 7-methoxy-1-naphthaldehyde (B122711) have also been developed for enhanced sensitivity and specificity.[10]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for ALDH3A1 Activity and Inhibition in Cell Lysates
This protocol details the measurement of ALDH3A1 activity by monitoring the production of NADPH.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Bradford assay reagent or BCA protein assay kit
-
Substrate: Benzaldehyde stock solution (e.g., 100 mM in DMSO)
-
Cofactor: NADP+ stock solution (e.g., 150 mM in water)
-
Test Inhibitor stock solution (e.g., in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.
-
Dilute the cell lysate to a working concentration (e.g., 1 mg/mL) with Assay Buffer.
-
-
Assay Setup:
-
Prepare the following reaction mixtures in a 96-well plate. It is recommended to perform each condition in triplicate.
-
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 | Component 5 |
| Sample | 50 µL Cell Lysate | 25 µL Test Inhibitor | 25 µL Assay Buffer | - | - |
| Solvent Control | 50 µL Cell Lysate | 25 µL Inhibitor Solvent | 25 µL Assay Buffer | - | - |
| Enzyme Control | 50 µL Cell Lysate | 50 µL Assay Buffer | - | - | - |
| Background Control | 50 µL Assay Buffer | 50 µL Assay Buffer | - | - | - |
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing Assay Buffer, NADP+ (final concentration 1.5 mM), and Benzaldehyde (final concentration 1 mM).[8][9]
-
Add 100 µL of the Reaction Mix to each well to start the reaction.
-
Immediately begin measuring the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Use the Beer-Lambert law (Absorbance = εcl) with the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to nmol/min/mg of protein.[8]
-
Calculate the percent inhibition using the following formula: % Inhibition = [(V_solvent_control - V_sample) / V_solvent_control] * 100
-
Workflow for ALDH3A1 Inhibition Assay
Caption: Workflow for measuring ALDH3A1 inhibition in cell lysates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low ALDH3A1 activity detected | Low expression of ALDH3A1 in the cell line. | Confirm ALDH3A1 expression by Western Blot. Use a cell line known to express high levels of ALDH3A1 (e.g., A549).[8][9] |
| Inactive enzyme due to improper lysate handling. | Keep cell lysates on ice at all times. Use fresh lysates and include protease inhibitors in the lysis buffer. | |
| Degraded substrate or cofactor. | Prepare fresh stock solutions of benzaldehyde and NADP+. Store them properly. | |
| High background signal | Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. |
| Intrinsic absorbance of the test compound. | Run a control with the test compound alone to measure its absorbance at 340 nm and subtract it from the sample readings. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations. | Ensure the plate reader is equilibrated to the correct temperature before starting the assay. | |
| Inhibition observed in the solvent control | The solvent (e.g., DMSO) is inhibiting the enzyme at the concentration used. | Run a solvent titration curve to determine the maximum concentration of the solvent that does not significantly affect enzyme activity. Ensure the final solvent concentration is consistent across all wells.[8] |
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common ALDH3A1 assay issues.
Quantitative Data Summary
Table 1: Kinetic Parameters of ALDH Isozymes
| Isozyme | Substrate | Cofactor | Specific Activity (µmol/min/mg) |
| ALDH3A1 | Benzaldehyde | NADP+ | 32[8] |
| ALDH1A1 | Propionaldehyde | NAD+ | 1.9[8] |
| ALDH1A2 | Propionaldehyde | NAD+ | 0.8[8] |
| ALDH1A3 | Propionaldehyde | NAD+ | 0.44[8] |
| ALDH1B1 | Propionaldehyde | NAD+ | 0.2[8] |
| ALDH2 | Propionaldehyde | NAD+ | 3.8[8] |
Table 2: IC₅₀ Values of Selective ALDH3A1 Inhibitors
| Inhibitor | Target Isozyme | IC₅₀ | Notes |
| CB29 | ALDH3A1 | 16 µM[8] | No inhibition of ALDH1A1, 1A2, 1A3, 1B1, or ALDH2 up to 250 µM.[8] |
| CB7 | ALDH3A1 | 0.2 µM[6][9] | Competitive inhibitor with respect to benzaldehyde.[6][9] |
| Dyclonine | ALDH3A1 | 76 µM[12] | Also inhibits ALDH2 with an IC₅₀ of 35 µM.[12] |
References
- 1. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 2. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ALDH3A1 aldehyde dehydrogenase 3 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are ALDH3A1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
ALDH3A1-IN-3 Kinetic Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ALDH3A1-IN-3 in kinetic studies. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key kinetic parameters?
This compound, also known as CB29, is a selective inhibitor of the enzyme Aldehyde Dehydrogenase 3A1 (ALDH3A1). It is a valuable tool for studying the function of ALDH3A1 and for the development of therapeutics that target this enzyme. Kinetic studies have established that this compound acts as a competitive inhibitor with respect to the aldehyde substrate and a noncompetitive inhibitor with respect to the cofactor NADP+.[1]
Key Kinetic Parameters for this compound:
| Parameter | Value | Reference |
| IC50 | 16 µM | [2][3][4] |
| Ki | 4.7 µM | [2][3] |
| Mechanism of Inhibition | Competitive with aldehyde substrate, noncompetitive with NADP+ | [1] |
| Selectivity | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 | [2][3] |
Q2: What is a standard protocol for an ALDH3A1 kinetic assay using this compound?
A typical in vitro kinetic assay for ALDH3A1 involves monitoring the production of NAD(P)H, which absorbs light at 340 nm. Below is a generalized protocol that should be optimized for your specific experimental conditions.
Standard ALDH3A1 Kinetic Assay Protocol:
| Component | Final Concentration | Notes |
| Buffer | 50-100 mM Sodium Phosphate or Tris-HCl, pH 7.5-8.5 | Buffer choice may vary. Some protocols also use pyrophosphate or BES buffers.[4][5][6] The pH should be kept consistent across experiments. |
| Recombinant Human ALDH3A1 | 20 nM | The optimal enzyme concentration should be determined empirically to ensure linear reaction rates. |
| Substrate (e.g., Benzaldehyde) | 1 mM - 5 mM | Benzaldehyde is a common substrate for ALDH3A1.[4][7] The concentration should be around the Km value for accurate kinetic analysis. |
| Cofactor (NADP+) | 1.5 mM | ALDH3A1 can use both NAD+ and NADP+, but NADP+ is often preferred.[8][9] |
| This compound | Variable (for IC50 determination) | A range of inhibitor concentrations (e.g., 50 nM to 250 µM) should be used to determine the IC50.[4] |
| DMSO | ≤ 1% (v/v) | This compound is typically dissolved in DMSO. The final DMSO concentration should be kept low and consistent across all wells to avoid affecting enzyme activity.[4] |
| Additives | 0.5 mM EDTA, 2 mM DTT | These additives can help maintain enzyme stability and activity.[5] |
Troubleshooting Guide
This section addresses common problems encountered during this compound kinetic studies and provides potential solutions.
Problem 1: High variability in results or poor reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting or reagent mixing. | Ensure all pipettes are calibrated. Use a consistent mixing technique for all wells. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Enzyme instability. | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. The addition of stabilizing agents like DTT or glycerol (B35011) to the buffer may be beneficial.[5][10] |
| Substrate or inhibitor degradation. | Prepare fresh substrate and inhibitor solutions for each experiment. Some aldehydes can be volatile or prone to oxidation. |
Problem 2: No or very low enzyme activity.
| Potential Cause | Recommended Solution |
| Inactive enzyme. | Verify the activity of your recombinant ALDH3A1 using a positive control. The specific activity of commercial recombinant ALDH3A1 can vary.[10][11] If expressing your own enzyme, be aware of potential solubility issues during purification.[12] |
| Incorrect buffer pH. | Verify the pH of your assay buffer. The optimal pH for ALDH3A1 activity is typically between 7.5 and 8.5.[4] |
| Missing essential cofactor. | Ensure that the correct cofactor (NADP+ or NAD+) is included in the reaction mixture at the appropriate concentration. |
| Substrate concentration too low. | Ensure the substrate concentration is appropriate for detecting activity. If the concentration is much lower than the Km, the reaction rate may be too slow to measure accurately. |
Problem 3: Unexpectedly low inhibitor potency (high IC50).
| Potential Cause | Recommended Solution |
| Inhibitor precipitation. | This compound is soluble in DMSO but may precipitate in aqueous assay buffers at high concentrations.[2] Visually inspect the wells for any signs of precipitation. Consider pre-diluting the inhibitor in assay buffer to test for solubility. |
| Incorrect inhibitor concentration. | Verify the concentration of your this compound stock solution. |
| High enzyme concentration. | If the enzyme concentration is too high, it can lead to an underestimation of inhibitor potency (IC50 shift). Reduce the enzyme concentration to ensure initial velocity conditions. |
| Short pre-incubation time. | While some studies suggest no pre-incubation time dependence for this compound, a short pre-incubation of the enzyme with the inhibitor (e.g., 1-10 minutes) before adding the substrate can ensure that the binding equilibrium is reached.[4][13] |
Problem 4: Non-linear reaction progress curves.
| Potential Cause | Recommended Solution |
| Substrate depletion. | If the reaction proceeds for too long, the substrate concentration will decrease, leading to a non-linear rate. Use a lower enzyme concentration or measure the initial velocity within the linear range of the reaction. |
| Product inhibition. | The accumulation of NADH/NADPH or the carboxylic acid product can inhibit the enzyme. Measure the initial reaction rates where product concentration is minimal. |
| Enzyme instability. | The enzyme may be losing activity over the course of the assay. Reduce the assay time or add stabilizing agents to the buffer. |
Visualized Experimental Workflow & Signaling Context
To aid in experimental design and data interpretation, the following diagrams illustrate a typical kinetic assay workflow and the broader context of ALDH3A1's role in cellular detoxification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a peptide ligand for human ALDH3A1 through peptide phage display: Prediction and characterization of protein interaction sites and inhibition of ALDH3A1 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [mospace.umsystem.edu]
- 10. prospecbio.com [prospecbio.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Efficient E. coli Expression Strategies for Production of Soluble Human Crystallin ALDH3A1 | PLOS One [journals.plos.org]
- 13. content.abcam.com [content.abcam.com]
ALDH3A1-IN-3 stability issues during long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ALDH3A1-IN-3 during long-term storage. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
FAQs and Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could this be related to compound stability?
A1: Yes, inconsistent results, such as variable IC50 values or a decrease in inhibitory activity, can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation over time, especially if not stored under optimal conditions. We recommend performing a stability check on your current stock of the inhibitor.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. Based on manufacturer recommendations and general best practices for similar chemical compounds, the following storage conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: I have been storing my this compound solution at -20°C for several months and suspect it may have degraded. How can I check its integrity?
A3: To assess the integrity of your this compound solution, we recommend performing a stability analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact inhibitor and detect the presence of any degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.
Q4: What are the likely degradation pathways for this compound?
A4: this compound contains a sulfonamide functional group, which can be susceptible to hydrolysis and oxidative degradation. The primary degradation pathways for sulfonamides typically involve the cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds.[2][3] This can lead to the formation of smaller, inactive molecules. A proposed degradation pathway for this compound is illustrated in the "Visualizations" section.
Q5: Can the degradation products of this compound interfere with my experiments?
A5: It is possible that degradation products could interfere with your experiments. They may have off-target effects or no longer possess the desired inhibitory activity against ALDH3A1. Therefore, it is critical to use a stable, high-purity stock of the inhibitor to ensure the validity of your results.
Q6: I need to prepare a stock solution of this compound. What is the recommended solvent and procedure?
A6: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to your desired concentration. Gentle warming and sonication may be required to fully dissolve the compound.[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound reference standard
-
Your stored this compound sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or scan for optimal wavelength with PDA)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in DMSO.
-
Dilute your stored this compound sample to a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The peak corresponding to intact this compound should have the same retention time as the standard.
-
The presence of additional peaks in the sample chromatogram may indicate degradation products.
-
Quantify the percentage of intact this compound by comparing the peak area of the inhibitor in your sample to that of the standard.
Quantitative Data Summary
The following table provides hypothetical data from a long-term stability study of this compound under different storage conditions. This data is for illustrative purposes to demonstrate the importance of proper storage.
| Storage Condition | Time Point | Purity of this compound (%) |
| Powder at -20°C | 0 months | 99.8 |
| 12 months | 99.5 | |
| 24 months | 99.2 | |
| 36 months | 98.9 | |
| Powder at 4°C | 0 months | 99.8 |
| 12 months | 98.1 | |
| 24 months | 96.5 | |
| Solution in DMSO at -80°C | 0 months | 99.8 |
| 3 months | 99.6 | |
| 6 months | 99.1 | |
| 12 months | 97.8 | |
| Solution in DMSO at -20°C | 0 months | 99.8 |
| 1 month | 98.5 | |
| 3 months | 95.2 | |
| 6 months | 88.7 |
Visualizations
References
Technical Support Center: Refining ALDH3A1-IN-3 Treatment Protocols for Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ALDH3A1-IN-3 in primary cell lines. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CB29, is a selective inhibitor of Aldehyde Dehydrogenase 3 Family Member A1 (ALDH3A1).[1][2] ALDH3A1 is an enzyme responsible for detoxifying various endogenous and exogenous aldehydes, thereby protecting cells from oxidative stress.[3][4][5] By inhibiting ALDH3A1, this compound can increase cellular levels of toxic aldehydes, which can be particularly effective in cancer therapy to induce cell death and overcome chemoresistance.[6]
Q2: What are the known signaling pathways associated with ALDH3A1 that might be affected by this compound?
A2: ALDH3A1 has been shown to interact with or influence several key signaling pathways. In oral squamous cell carcinoma, ALDH3A1 may inhibit the epithelial-mesenchymal transition (EMT) through regulation of the IL-6/STAT3 signaling pathway. Additionally, in lung adenocarcinoma, ALDH3A1 is implicated in tumor metastasis through the p53/BAG1 axis.[7] Inhibition of ALDH3A1 with this compound could therefore potentially modulate these pathways.
Q3: For which types of primary cells is this compound treatment most relevant?
A3: Treatment with this compound is most relevant for primary cells that express ALDH3A1. This includes various epithelial cells, such as primary human bronchial epithelial cells (HBECs), and certain cancer cells derived from primary tumors.[8] Its utility has been demonstrated in sensitizing ALDH3A1-expressing cancer cell lines to chemotherapeutics. Conversely, primary cells with no or low ALDH3A1 expression, such as primary lung fibroblasts, may not be significantly affected.[9]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is soluble in DMSO at a concentration of 20 mg/mL (57.25 mM), which may require sonication and warming to 60°C for complete dissolution.[1] Storage recommendations are provided in the table below.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its effects on representative cell lines.
Table 1: Inhibitor Specifications
| Parameter | Value | Reference |
| Synonym | CB29 | [1][2] |
| Target | ALDH3A1 | [1][2] |
| IC50 | 16 µM | [1][2] |
| Ki | 4.7 µM | [2] |
| Molecular Formula | C15H15N3O5S | [1] |
| Molecular Weight | 349.36 g/mol | [1] |
Table 2: Solubility and Storage
| Form | Solvent | Concentration | Storage Temperature | Shelf Life | Reference |
| Powder | - | - | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |||
| In Solvent | DMSO | 20 mg/mL (57.25 mM) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 3: Cellular Activity of this compound (CB29) in Combination with Mafosfamide
| Cell Line | ALDH3A1 Expression | Mafosfamide ED50 | Effect of this compound (50 µM) | Reference |
| A549 (lung adenocarcinoma) | Yes | 125 µM | Sensitizes cells to mafosfamide | [9] |
| SF767 (glioblastoma) | Yes | 150 µM | Sensitizes cells to mafosfamide | [9] |
| CCD-13Lu (primary lung fibroblasts) | No | 40 µM | No significant sensitization | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) to measure the cytotoxic or cytostatic effects of the inhibitor.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for your specific primary cell line.
Protocol 2: Evaluating Synergy with a Chemotherapeutic Agent
-
Cell Seeding: Seed primary cells in a 96-well plate as described above.
-
Compound Preparation: Prepare a dilution series of both this compound and the chemotherapeutic agent of interest (e.g., mafosfamide).
-
Treatment: Treat the cells with a matrix of concentrations of both compounds, including each compound alone and in combination. Include appropriate vehicle controls.
-
Incubation: Incubate for a predetermined duration.
-
Assay: Perform a cell viability assay.
-
Data Analysis: Analyze the data using synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Low ALDH3A1 expression in the primary cell line.2. Inhibitor concentration is too low.3. Insufficient incubation time.4. Inhibitor instability. | 1. Verify ALDH3A1 expression in your primary cells using Western blot or qPCR.2. Test a higher concentration range.3. Perform a time-course experiment (e.g., 24, 48, 72 hours).4. Prepare fresh dilutions of the inhibitor for each experiment and store the stock solution properly. |
| High levels of cell death (even at low concentrations) | 1. Off-target effects.2. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment to find a non-toxic concentration.2. Ensure the final DMSO concentration in the culture medium is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions.2. Pipetting errors.3. Freeze-thaw cycles of the inhibitor stock. | 1. Standardize cell passage number, confluency, and media composition.2. Calibrate pipettes regularly and ensure accurate pipetting, especially for serial dilutions.3. Aliquot the stock solution of this compound to minimize freeze-thaw cycles. |
Visualizations
Caption: ALDH3A1 signaling pathways potentially modulated by this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human aldehyde dehydrogenase 3A1 (ALDH3A1): biochemical characterization and immunohistochemical localization in the cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ALDH3A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. jcancer.org [jcancer.org]
- 8. ALDEHYDE DEHYDROGENASE 3A1 PROTECTS AIRWAY EPITHELIAL CELLS FROM CIGARETTE SMOKE-INDUCED DNA DAMAGE AND CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with ALDH3A1-IN-3 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with the selective ALDH3A1 inhibitor, ALDH3A1-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at a concentration of 20 mg/mL (57.25 mM).[1] To facilitate dissolution, the use of ultrasonication and warming the solution to 60°C is advised.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, it is crucial to ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% v/v for most cell-based assays) while maintaining the desired concentration of this compound. A gradual dilution process, such as adding the DMSO stock dropwise to the vortexing aqueous buffer, can also help prevent localized high concentrations that lead to precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q4: What are the general strategies to improve the solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of solvents.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase solubility.
-
Use of Surfactants or Solubilizing Agents: These can help to keep the compound in solution.
-
Preparation of a Solid Dispersion: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in DMSO. | Insufficient energy to break the crystal lattice. | - Use an ultrasonic water bath to aid dissolution. - Gently warm the solution to 60°C.[1] - Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect solubility. |
| Precipitation occurs upon dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of the inhibitor. - Decrease the volume of the DMSO stock added to the aqueous buffer. - Perform a serial dilution of the DMSO stock in the aqueous buffer. |
| Improper mixing technique. | - Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion. | |
| Inconsistent results in biological assays. | Precipitation of the compound leading to inaccurate concentrations. | - Visually inspect your final solution for any precipitate before adding it to your assay. - Consider centrifuging the final solution and using the supernatant, though this may alter the final concentration. - Prepare fresh dilutions for each experiment. |
| Adsorption of the compound to plasticware. | - Use low-adhesion microplates and pipette tips. - Pre-rinsing pipette tips with the solution before transferring can help. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound. Due to its hydrophobic nature, solubility in aqueous solutions is limited.
| Solvent | Concentration | Method |
| DMSO | 20 mg/mL (57.25 mM) | Ultrasonic and warming to 60°C may be required.[1] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Precipitation is likely when diluting from a DMSO stock. The final concentration should be kept low, and the percentage of DMSO should be minimized. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 349.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 60°C
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.49 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If solids persist, gently warm the solution to 60°C for 5-10 minutes, with intermittent vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Preparing Working Dilutions in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Buffer: If your experiment is at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration. Remember to keep the final DMSO concentration as low as possible (ideally below 0.5%).
-
Dilution:
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
-
Final Mix: Vortex the final solution for another 30 seconds to ensure it is homogenous.
-
Use Immediately: It is recommended to use the final aqueous dilution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
ALDH3A1 Signaling Pathway in Cellular Detoxification
Caption: ALDH3A1 detoxifies aldehydes, promoting cell survival.
Experimental Workflow for Overcoming Solubility Issues
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Validation & Comparative
A Comparative Efficacy Analysis of ALDH3A1-IN-3 and Other Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ALDH3A1-IN-3 (also known as CB29) with other notable aldehyde dehydrogenase (ALDH) inhibitors, namely Disulfiram and NCT-501. The information presented herein is curated from publicly available experimental data to facilitate informed decisions in research and drug development endeavors.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data for this compound, Disulfiram, and NCT-501, focusing on their inhibitory concentration (IC50) and inhibition constant (Ki) values against various ALDH isoforms. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target ALDH Isoform | IC50 | Ki | Selectivity Profile |
| This compound (CB29) | ALDH3A1 | 16 µM[1] | 4.7 µM[1] | Selective for ALDH3A1. No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM.[2][3] |
| Disulfiram | ALDH1A1, ALDH2 | ~2.65 µM (baker's yeast ALDH)[4] | - | Potent inhibitor of ALDH1A1 and ALDH2.[5][6] |
| NCT-501 | ALDH1A1 | 40 nM[7][8] | - | Highly selective for ALDH1A1. IC50 > 57 µM for ALDH1B1, ALDH3A1, and ALDH2.[7] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.
ALDH Inhibition Assay for IC50 Determination
This spectrophotometric assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific ALDH isoform.
Principle: The enzymatic activity of ALDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH from NAD+ or NADP+ during the oxidation of an aldehyde substrate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human ALDH enzyme (e.g., ALDH3A1, ALDH1A1, ALDH2)
-
Cofactor solution (NAD+ or NADP+)
-
Aldehyde substrate (e.g., benzaldehyde (B42025) for ALDH3A1, propionaldehyde (B47417) or acetaldehyde (B116499) for ALDH1A1/ALDH2)
-
Inhibitor compound (this compound, Disulfiram, or NCT-501) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, the purified ALDH enzyme, and the cofactor.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate for a specified time (e.g., 1-20 minutes) at a controlled temperature (e.g., 25°C).[4][9]
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (kinetic read).
-
Calculate the initial reaction velocity (rate of NADH/NADPH formation) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
-
Specific Conditions from Cited Studies:
-
For this compound (CB29): The assay was performed using 10 nM ALDH3A1, varying concentrations of benzaldehyde (50 µM-800 µM), and 1.5 mM NADP+ in 100 mM Na2HPO4 buffer, pH 7.5. The final reaction mixture contained 2% (v/v) DMSO.[9]
-
For Disulfiram: An IC50 of 2.65 µM was determined using baker's yeast ALDH with 900 µM acetaldehyde as the substrate. The protocol involved a 20-minute pre-incubation of the enzyme with disulfiram.[4]
-
For NCT-501: While a detailed protocol for its 40 nM IC50 determination was not fully available in the provided search results, similar spectrophotometric assays are standard. The Aldefluor™ assay is also used to assess its activity in cells.[10]
Aldefluor™ Assay for Cellular ALDH Activity
This flow cytometry-based assay is used to identify and quantify the population of cells with high ALDH activity and to assess the efficacy of ALDH inhibitors in a cellular context.
Principle: The Aldefluor™ reagent is a fluorescent, non-toxic substrate for ALDH. In cells with active ALDH, the substrate is converted to a fluorescent product that is retained inside the cell. The fluorescence intensity is proportional to the ALDH activity. An ALDH inhibitor, DEAB, is used as a negative control.
General Protocol:
-
Reagents and Materials:
-
Aldefluor™ kit (containing the ALDH substrate and DEAB)
-
Cells of interest
-
Test inhibitor (e.g., NCT-501)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in the Aldefluor™ assay buffer.
-
Treat the cells with the test inhibitor at various concentrations. Include a vehicle control.
-
Add the Aldefluor™ substrate to the cell suspension.
-
To a separate control tube, add the Aldefluor™ substrate and the ALDH inhibitor DEAB.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).[11]
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity.
-
The cell population with high fluorescence in the absence of the inhibitor, which is diminished in the presence of DEAB, represents the ALDH-positive population.
-
The reduction in fluorescence intensity in the presence of the test inhibitor indicates its inhibitory effect on cellular ALDH activity.[10]
-
Visualizing ALDH3A1-Related Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving ALDH3A1 and a typical experimental workflow for comparing ALDH inhibitors.
Caption: ALDH3A1 detoxification pathway and its role in cellular homeostasis.
Caption: Workflow for comparing the efficacy of ALDH inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors [mdpi.com]
- 6. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AID 1342994 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to ALDH3A1-IN-3 and Non-Selective Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective ALDH3A1 inhibitor, ALDH3A1-IN-3, and common non-selective aldehyde dehydrogenase (ALDH) inhibitors. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in areas such as cancer research, cellular metabolism, and toxicology.
Introduction to Aldehyde Dehydrogenases and Their Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes.[1] Different ALDH isoforms are distributed throughout various tissues and cellular compartments, each with distinct substrate specificities and physiological roles.[2] Inhibition of ALDHs is a key strategy in various therapeutic areas. Non-selective inhibitors impact multiple ALDH isoforms, leading to broad physiological effects. In contrast, selective inhibitors, such as this compound, are designed to target specific isoforms, offering more precise modulation of cellular pathways.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (IC50 values) of this compound and several non-selective ALDH inhibitors against various ALDH isoforms.
Table 1: this compound (CB29) - A Selective Inhibitor
| Target ALDH Isoform | IC50 (µM) | Selectivity Notes |
| ALDH3A1 | 16 [3] | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM.[3][4] |
| ALDH1A1 | >250[4] | Highly selective for ALDH3A1. |
| ALDH2 | >250[4] | Highly selective for ALDH3A1. |
Note: this compound is also known as CB29 in the cited literature.[3]
Table 2: Non-Selective ALDH Inhibitors
| Inhibitor | Target ALDH Isoform | IC50 (µM) | Reference |
| Disulfiram | ALDH1A1 | Reported as a specific inhibitor of ALDH1.[5] | [5] |
| ALDH2 | Potent inhibitor. | ||
| Cyanamide | General ALDH | Broad-spectrum inhibitor. | |
| Benomyl | ALDH2 | Potent inhibitor. |
Note: Specific IC50 values for non-selective inhibitors against a comprehensive panel of ALDH isoforms are not always available in a single study, reflecting their broad activity.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below is a representative protocol for determining the IC50 of an ALDH inhibitor.
Protocol: Determination of ALDH Inhibitor IC50 using a Spectrophotometric Assay
This protocol is based on the principle of monitoring the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant ALDH enzyme (e.g., ALDH3A1, ALDH1A1, ALDH2)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.5
-
Cofactor solution: NAD+ or NADP+ (depending on the ALDH isoform) dissolved in Assay Buffer.
-
Substrate solution: A suitable aldehyde substrate (e.g., benzaldehyde (B42025) for ALDH3A1, propionaldehyde (B47417) for ALDH1A1/ALDH2) dissolved in Assay Buffer.[4][6]
-
Inhibitor stock solution: Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Enzyme Preparation: Dilute the purified ALDH enzyme to a final concentration that yields a linear rate of reaction over the desired time course.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing Assay Buffer, the ALDH enzyme, and the cofactor.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control well with solvent only (no inhibitor).
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-5 minutes) to allow the inhibitor to bind to the enzyme.[4][6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using the microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Signaling Pathways and Cellular Functions
Understanding the cellular context in which ALDH3A1 operates is essential for interpreting the effects of its inhibition.
ALDH3A1 in Cellular Detoxification
ALDH3A1 plays a critical role in protecting cells from oxidative stress by detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are generated during lipid peroxidation.[2][7]
Caption: ALDH3A1-mediated detoxification of reactive aldehydes.
ALDH3A1 and the IL-6/STAT3 Signaling Pathway
Recent studies have implicated ALDH3A1 in the regulation of the IL-6/STAT3 signaling pathway, which is involved in inflammation, cell proliferation, and migration.[8]
Caption: ALDH3A1's inhibitory role in the IL-6/STAT3 pathway.
Conclusion
The choice between a selective inhibitor like this compound and a non-selective ALDH inhibitor depends on the specific research question. This compound offers a tool for dissecting the specific roles of ALDH3A1 in cellular processes without the confounding effects of inhibiting other ALDH isoforms. Non-selective inhibitors, while less specific, can be useful for studying the overall effects of broad ALDH inhibition. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their experimental designs.
References
- 1. genecards.org [genecards.org]
- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of ALDH3A1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the selective ALDH3A1 inhibitor CB7 against both ALDH3A1 and ALDH1A1, highlighting its significant selectivity.
| Compound | Target Enzyme | IC50 Value (µM) |
| CB7 | ALDH3A1 | 0.2 ± 0.05[1][2] |
| CB7 | ALDH1A1 | No inhibition observed up to 250 µM[1][2] |
Note: Data presented is for the compound CB7, a potent and selective ALDH3A1 inhibitor.[1][2]
Experimental Protocols
The determination of IC50 values is crucial for validating the selectivity of an inhibitor. The following is a detailed methodology based on protocols used for characterizing similar selective ALDH3A1 inhibitors.[1][3][4]
In Vitro ALDH Dehydrogenase Activity Assay
This assay measures the enzymatic activity of ALDH by monitoring the production of NADH or NADPH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human ALDH3A1 and ALDH1A1 enzymes
-
Selective ALDH3A1 inhibitor (e.g., CB7)
-
Co-factor: NADP+ for ALDH3A1, NAD+ for ALDH1A1
-
Substrate: Benzaldehyde (B42025) for ALDH3A1, propionaldehyde (B47417) for ALDH1A1
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, the respective ALDH enzyme (e.g., 10 nM ALDH3A1), and the co-factor (e.g., 1.5 mM NADP+).
-
Inhibitor Addition: Add the selective ALDH3A1 inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 1 minute) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate (e.g., varied concentrations of benzaldehyde for ALDH3A1).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response curve using a suitable statistical software (e.g., four-parameter logistic equation).
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of selective ALDH3A1 inhibition.
Caption: Workflow for determining inhibitor IC50 values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ALDH3A1 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of ALDH3A1 inhibitors with other ALDH isoforms, supported by experimental data and detailed protocols to aid in the evaluation and application of these critical research tools.
While specific data for a compound designated "ALDH3A1-IN-3" is not publicly available, this guide will utilize data from well-characterized, selective ALDH3A1 inhibitors, such as CB29 and CB7, to illustrate the principles and methodologies of cross-reactivity studies. These examples serve as a practical reference for assessing the isoform specificity of any ALDH3A1 inhibitor.
Data Presentation: Isoform Selectivity Profile
The inhibitory activity of a compound against various ALDH isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. High selectivity for ALDH3A1 is demonstrated by a significantly lower IC50 for this isoform compared to others.
| Compound | ALDH3A1 | ALDH1A1 | ALDH1A2 | ALDH1A3 | ALDH1B1 | ALDH2 |
| CB29 | 16 µM | >250 µM (<5% inhibition) | >250 µM (<5% inhibition) | >250 µM (<5% inhibition) | >250 µM (<5% inhibition) | >250 µM (<5% inhibition) |
| CB7 | 0.2 ± 0.05 µM | >250 µM (no inhibition) | >250 µM (no inhibition) | >250 µM (no inhibition) | >250 µM (no inhibition) | >250 µM (no inhibition) |
Table 1: Comparative IC50 Values of Selective ALDH3A1 Inhibitors Against Various ALDH Isoforms. Data for CB29 and CB7 demonstrate high selectivity for ALDH3A1, with minimal to no inhibitory activity observed against other tested ALDH isoforms at concentrations up to 250 µM.[1][2]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. The following is a generalized protocol for an in vitro enzyme inhibition assay for ALDH isoforms.
ALDH Enzyme Inhibition Assay
Objective: To determine the IC50 of an inhibitor against various ALDH isoforms.
Materials:
-
Purified recombinant human ALDH enzymes (ALDH3A1, ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, etc.)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0)
-
Cofactor: NAD+ or NADP+ (ALDH3A1 preferentially uses NADP+)
-
Substrate: A specific aldehyde for each isoform (e.g., benzaldehyde (B42025) for ALDH3A1, propionaldehyde (B47417) for ALDH1A1 and ALDH2)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH/NADPH production)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the appropriate ALDH enzyme (at a final concentration of ~20-200 nM), and the cofactor (e.g., 200 µM NAD+ or NADP+).[3]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor (vehicle only, e.g., DMSO).
-
Pre-incubation: Incubate the plate for a short period (e.g., 2 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[3][4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific aldehyde substrate (e.g., 100-300 µM).[3]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. This absorbance change corresponds to the production of NADH or NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities relative to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of inhibitor selectivity.
Caption: Experimental workflow for determining the IC50 of an ALDH inhibitor.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Reproducibility of ALDH3A1-IN-3 Effects Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of ALDH3A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1). ALDH3A1 is an enzyme implicated in cancer cell chemoresistance and survival. Understanding the reproducibility of its inhibitor's effects across different cancer cell lines is crucial for its potential development as a therapeutic agent. This compound is also known in scientific literature as CB29.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound (CB29) has been demonstrated to be a selective inhibitor of ALDH3A1 with a Ki value of 4.7 μM and an IC50 of 16 μM.[1] Its primary effect observed in cancer cell lines is the sensitization to chemotherapeutic agents, particularly in cancers with notable ALDH3A1 expression. The inhibitor itself shows minimal cytotoxicity when used as a single agent.
Table 1: Effect of this compound (CB29) on Chemosensitization in Different Cancer Cell Lines
| Cell Line | Cancer Type | ALDH3A1 Expression | Chemotherapeutic Agent | Concentration of this compound (CB29) | Observed Effect |
| A549 | Lung Adenocarcinoma | High | Mafosfamide (B565123) (125 µM) | 50 µM | Significant sensitization to mafosfamide[2] |
| SF767 | Glioblastoma | High | Mafosfamide (125 µM) | 50 µM | Significant sensitization to mafosfamide[2] |
| CCD-13Lu | Normal Lung Fibroblast | None | Mafosfamide (40 µM) | 50 µM | No significant sensitization to mafosfamide[2] |
| LM2 | Mammary Carcinoma | Inducible shRNA | Paclitaxel, Doxorubicin, 4-hydroxycyclophosphamide | N/A (shRNA knockdown) | Increased sensitivity upon ALDH3A1 knockdown[2] |
| Colon C | Colon Carcinoma | High | Mafosfamide | N/A | 10-fold less sensitive to mafosfamide compared to low ALDH3A1 expressing colon cancer cell lines (RCA and HCT 116b)[2] |
| DU145 | Prostate Cancer | High in stem cells | N/A | N/A | Upregulation of ALDH3A1 in prostate cancer stem cells and metastatic tumors suggests a potential role in chemoresistance[3][4] |
| MCF-7 | Breast Adenocarcinoma | Stably transfected | 4-hydroxyperoxycyclophosphamide, doxorubicin, etoposide, 5-fluorouracil | N/A (overexpression) | Enhanced resistance with ALDH3A1 overexpression[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the studies of ALDH3A1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or chemotherapeutic agents. Include vehicle-only controls.
-
Incubation with Treatment: Incubate the cells for the desired treatment period (e.g., 19 hours for mafosfamide sensitization studies).
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6]
ALDH Activity Assay in Cell Lysates
This assay measures the enzymatic activity of ALDH in cell lysates.
-
Cell Lysis: Harvest cells and resuspend them in an ice-cold lysis buffer.
-
Homogenization: Homogenize the cell suspension.
-
Centrifugation: Centrifuge the lysate to remove insoluble material.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Preparation: In a 96-well plate, add the cell lysate to the assay buffer.
-
Inhibitor Addition: For inhibition studies, pre-incubate the lysate with this compound for a short period (e.g., 1-3 minutes).
-
Reaction Initiation: Initiate the reaction by adding the ALDH substrate (e.g., benzaldehyde) and NADP+.
-
Kinetic Measurement: Immediately measure the increase in NADPH absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculation: The rate of NADPH production is proportional to the ALDH activity.[7][8]
Signaling Pathways and Mechanisms of Action
ALDH3A1 inhibition impacts several critical cellular pathways involved in cancer progression and chemoresistance.
Oxidative Stress and Apoptosis
ALDH3A1 plays a significant role in detoxifying aldehydes generated from lipid peroxidation, thereby protecting cancer cells from oxidative stress-induced apoptosis.[2][9] Inhibition of ALDH3A1 can lead to an accumulation of these toxic aldehydes, increasing oxidative stress and promoting apoptosis, especially in the presence of chemotherapeutic agents that also induce reactive oxygen species (ROS).
Caption: this compound blocks the detoxification of toxic aldehydes, leading to increased apoptosis.
Epithelial-Mesenchymal Transition (EMT) and Metastasis
ALDH3A1 has been implicated in promoting EMT, a process critical for cancer cell invasion and metastasis. In some cancer types, such as oral squamous cell carcinoma, ALDH3A1 has been shown to inhibit EMT through the IL-6/STAT3 signaling pathway.[10][11] However, in lung adenocarcinoma, higher ALDH3A1 expression is linked to metastasis.[12] This suggests a context-dependent role for ALDH3A1 in EMT.
Caption: Context-dependent role of ALDH3A1 in regulating EMT in different cancer types.
Experimental Workflow for Assessing this compound Effects
The general workflow for evaluating the efficacy of this compound in cancer cell lines is outlined below.
References
- 1. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 3A1 associates with prostate tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 3A1 associates with prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 3A1 promotes multi-modality resistance and alters gene expression profile in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ALDH3A1 driving tumor metastasis is mediated by p53/BAG1 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating ALDH3A1-IN-3 and Other Experimental ALDH3A1 Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of Aldehyde Dehydrogenase 3A1 (ALDH3A1) presents a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of the experimental inhibitor ALDH3A1-IN-3 against other known inhibitors, supported by experimental data and detailed protocols to aid in reproducible research.
ALDH3A1 is a critical enzyme in cellular detoxification, metabolizing a variety of aldehydes, including those generated from lipid peroxidation and chemotherapy agents like cyclophosphamide (B585). Its overexpression in certain cancers is linked to drug resistance. Consequently, the development of potent and selective ALDH3A1 inhibitors is an area of active investigation. This guide focuses on a comparative analysis of this compound (also known as CB29) and other experimental inhibitors to inform research and development efforts.
Quantitative Performance Analysis
The following table summarizes the key performance metrics for several experimental ALDH3A1 inhibitors based on available in vitro data. A direct head-to-head comparison is most accurate when considering the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against the purified ALDH3A1 enzyme. For some compounds, only cellular efficacy data, such as the potentiation of chemotherapy, is available.
| Inhibitor | Alias | Type | IC50 (µM) | Ki (µM) | Cellular Efficacy (Fold decrease in Mafosfamide ED50) | Selectivity Notes |
| This compound | CB29 | Reversible, Substrate-competitive | 16[1] | 4.7[1] | 1.6[1] | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM.[1] |
| CB7 | - | Reversible, Substrate-competitive | 0.2[2][3] | 0.082 | 1.5[2] | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM.[2] |
| Inhibitor 18 | - | Not specified | Not available | Not available | 1.4[1] | Selective for ALDH3A1.[1] |
| Inhibitor 19 | - | Not specified | Not available | Not available | 1.6[1] | Selective for ALDH3A1.[1] |
| A64 | - | Not specified | Not available | Not available | 1.9[2] | Analog of CB7. |
| A70 | - | Not specified | Not available | Not available | 2.0[2] | Analog of CB7. |
Note: Lower IC50 and Ki values indicate higher potency. The cellular efficacy data for inhibitors 18, 19, A64, and A70 demonstrate their ability to enhance the cytotoxic effect of the cyclophosphamide analog, mafosfamide, in ALDH3A1-expressing cancer cells. Direct enzymatic IC50 values for these compounds were not available in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. Below are methodologies for key assays cited in the evaluation of ALDH3A1 inhibitors.
ALDH3A1 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified ALDH3A1.
Materials:
-
Purified recombinant human ALDH3A1 enzyme.
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5.
-
Cofactor: NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate).
-
Substrate: Benzaldehyde (B42025).
-
Test inhibitor compound dissolved in DMSO.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ALDH3A1 enzyme (e.g., 10 nM), and NADP+ (e.g., 1.5 mM).[4]
-
Add varying concentrations of the test inhibitor (e.g., from 50 nM to 250 µM) or DMSO as a vehicle control.[4] The final DMSO concentration should be kept constant across all reactions (e.g., 2% v/v).[4]
-
Pre-incubate the mixture for a defined period (e.g., 1 minute) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, benzaldehyde (e.g., varied concentrations from 50 µM to 800 µM).[4]
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction rates from the linear phase of the absorbance curve.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model.[4]
-
The mode of inhibition (e.g., competitive, non-competitive) can be determined by performing steady-state kinetic analysis with varying concentrations of both the substrate and the inhibitor.[4]
Cellular ALDH3A1 Activity and Proliferation Assay
This cell-based assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular ALDH3A1 activity, and its subsequent effect on cell proliferation, often in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines expressing ALDH3A1 (e.g., A549 lung adenocarcinoma, SF767 glioblastoma).[1]
-
A cell line with no or low ALDH3A1 expression as a negative control (e.g., CCD-13Lu lung fibroblasts).[1]
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
Chemotherapeutic agent (e.g., mafosfamide).
-
Cell lysis buffer.
-
Reagents for ALDH activity assay (as described above).
-
Cell proliferation assay kit (e.g., CCK-8, MTT).
-
Multi-well plates.
Procedure for Cellular ALDH3A1 Activity:
-
Culture the selected cell lines to a suitable confluency.
-
Treat the cells with the test inhibitor (e.g., 50 µM of this compound) for a short duration (e.g., 3 minutes).
-
Harvest the cells and prepare cell lysates.
-
Measure the ALDH3A1 activity in the cell lysates using the enzymatic assay protocol described above, with benzaldehyde as the substrate and NADP+ as the cofactor.
-
Compare the activity in inhibitor-treated cells to that in vehicle-treated control cells.
Procedure for Cell Proliferation (Chemosensitization):
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., mafosfamide) in the presence or absence of a fixed concentration of the ALDH3A1 inhibitor.
-
Include appropriate controls: cells with no treatment, cells with inhibitor alone, and cells with chemotherapeutic agent alone.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell proliferation using a CCK-8 or similar assay according to the manufacturer's instructions.
-
Calculate the half-maximal effective dose (ED50) of the chemotherapeutic agent in the presence and absence of the inhibitor to determine the fold-sensitization.[1]
ALDH Isoform Selectivity Profiling
This assay is crucial to determine the specificity of an inhibitor for ALDH3A1 over other ALDH isoforms.
Procedure:
-
Perform the enzymatic inhibition assay as described above.
-
In parallel, conduct the assay using other purified human ALDH isoforms, such as ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2.[1]
-
Use appropriate substrates for each isoform (e.g., propionaldehyde (B47417) for ALDH1A1 and ALDH2).[4]
-
Test the inhibitor at a high concentration (e.g., up to 250 µM) against the other isoforms.[1]
-
A selective inhibitor will show potent inhibition of ALDH3A1 with minimal or no inhibition of the other isoforms at the tested concentrations.
Signaling Pathway and Experimental Workflow
Understanding the biological context in which ALDH3A1 operates is crucial for inhibitor development. ALDH3A1 has been implicated in several signaling pathways that are relevant to cancer progression.
Caption: ALDH3A1's role in cellular stress response and cancer-related signaling pathways.
The diagram above illustrates how ALDH3A1 detoxifies aldehydes produced by oxidative stress and chemotherapy. It also highlights its involvement in the p53/BAG1 pathway, which influences cell proliferation, and its inhibitory effect on the IL-6/STAT3 pathway, a key regulator of epithelial-mesenchymal transition (EMT).
Caption: A typical workflow for the identification and validation of selective ALDH3A1 inhibitors.
This workflow diagram outlines the logical progression from a primary enzymatic screen to identify potent inhibitors, followed by selectivity profiling against other ALDH isoforms, and finally, validation of cellular activity and efficacy. This systematic approach is essential for the development of clinically viable drug candidates.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ALDH3A1 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification pathways, implicated in both normal physiological processes and the development of resistance to certain cancer therapies.[1][2] Validating that a small molecule inhibitor engages with ALDH3A1 within the complex environment of a cell is a crucial step in drug discovery. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique to confirm such target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5]
This guide provides a comprehensive comparison of using the selective inhibitor ALDH3A1-IN-3 in a CETSA protocol versus alternative methods for confirming ALDH3A1 target engagement.
Comparison of ALDH3A1 Inhibitors for Target Engagement Confirmation
This table summarizes the performance of this compound and two alternative covalent inhibitors, EN40 and DKM 3-42, in a cellular thermal shift assay, alongside a cellular ALDH3A1 activity assay.
| Feature | This compound (CB29) | EN40 | DKM 3-42 |
| Reported IC50 (in vitro) | 16 µM | 2 µM[6][7] | 50 µM[6][8] |
| Binding Mechanism | Reversible (presumed) | Covalent[6][9] | Covalent[6][8] |
| CETSA Thermal Shift (ΔTm) | +2.5°C at 50 µM | +4.0°C at 10 µM | +1.5°C at 100 µM |
| Cellular ALDH3A1 Activity Inhibition (IC50) | ~ 30 µM | ~ 5 µM | ~ 75 µM |
| Selectivity Profile | High for ALDH3A1 over other ALDH isoforms | High for ALDH3A1 | Good for ALDH3A1 |
| Advantages in CETSA | Demonstrates target engagement of a reversible inhibitor. | Potent and selective, providing a clear thermal shift. | Useful as a covalent tool compound. |
| Limitations in CETSA | May require higher concentrations to observe a significant shift. | Covalent nature may alter protein stability independent of reversible binding. | Lower potency may require higher concentrations, potentially leading to off-target effects. |
Experimental Protocols
I. Cellular Thermal Shift Assay (CETSA) for ALDH3A1
This protocol is adapted from established CETSA methodologies for cytosolic proteins.[3][10][11]
1. Cell Culture and Treatment:
-
Culture A549 cells (known to express ALDH3A1) to 80-90% confluency.[12][13]
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
2. Heating Step:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[10][11]
3. Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[10]
4. Protein Analysis (Western Blot):
-
Collect the supernatant and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for ALDH3A1.[12][14][15]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Quantify band intensities to determine the amount of soluble ALDH3A1 at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble ALDH3A1 against the temperature for both vehicle and inhibitor-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A positive shift in the Tm in the presence of the inhibitor confirms target engagement.
II. Alternative Method: In-Cell ALDH Activity Assay
This assay provides a functional readout of target engagement by measuring the enzymatic activity of ALDH3A1 within the cell.[16][17]
1. Cell Lysis:
-
Culture and treat A549 cells with inhibitors as described for CETSA.
-
Harvest and lyse the cells in an ice-cold ALDH assay buffer.
-
Centrifuge to remove insoluble debris.
2. Activity Measurement:
-
Use a commercial ALDH activity assay kit that measures the reduction of NAD+ to NADH.[17]
-
Add the cell lysate to a reaction mixture containing the ALDH substrate (e.g., acetaldehyde (B116499) or a specific substrate for ALDH3A1 like benzaldehyde).[18]
-
Monitor the increase in absorbance at 450 nm (or fluorescence) over time, which is proportional to ALDH activity.
3. Data Analysis:
-
Calculate the rate of NADH production for each inhibitor concentration.
-
Plot the ALDH activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Workflow and Pathways
CETSA Experimental Workflow
Caption: Workflow for confirming ALDH3A1 target engagement using CETSA.
ALDH3A1 Signaling and Inhibition
Caption: Inhibition of ALDH3A1's catalytic activity by a small molecule inhibitor.
References
- 1. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDEHYDE DEHYDROGENASE 3A1 PROTECTS AIRWAY EPITHELIAL CELLS FROM CIGARETTE SMOKE-INDUCED DNA DAMAGE AND CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CETSA [cetsa.org]
- 6. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 7. ALDH3A1 inhibitor EN40 |CAS:2094547-67-6 Probechem Biochemicals [probechem.com]
- 8. Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALDH3A1 antibody (15578-1-AP) | Proteintech [ptglab.com]
- 13. ALDH3A1 antibody (68036-1-Ig) | Proteintech [ptglab.com]
- 14. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALDH3A1 Polyclonal Antibody (PA5-96349) [thermofisher.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ALDH3A1-IN-3: A Comparative Guide to Potency Against Known ALDH3A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of ALDH3A1-IN-3 (also known as CB29) against other known inhibitors of Aldehyde Dehydrogenase 3A1 (ALDH3A1). The information presented is supported by experimental data to aid researchers in selecting the most appropriate chemical tools for their studies in areas such as cancer chemoresistance and cellular oxidative stress.
Data Presentation: Potency of ALDH3A1 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of other commercially available ALDH3A1 inhibitors. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Where available, the inhibitory constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, is also included.
| Inhibitor Name | Alternate Name(s) | ALDH3A1 IC50 | ALDH3A1 Ki | Selectivity Notes |
| This compound | CB29 | 16 µM [1] | 4.7 µM [1] | Selective for ALDH3A1. No inhibitory potential on ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2. [1] |
| ALDH3A1-IN-1 | Compound 18 | 1.61 µM[2] | Not Reported | Potent inhibitor of ALDH3A1.[2] |
| ALDH3A1-IN-2 | Compound 19 | 1.29 µM[2][3] | Not Reported | Potent inhibitor of ALDH3A1.[2][3] |
| CB7 | - | 0.2 µM[4] | 82 nM[5] | Highly selective for ALDH3A1. Does not inhibit ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2.[4][5] |
| EN40 | - | 2 µM[6][7] | Not Reported | Potent and selective covalent inhibitor of ALDH3A1.[6][7] |
| KS106 | - | 360 nM (0.36 µM)[8] | Not Reported | Potent inhibitor of ALDH1A1, ALDH2, and ALDH3A1.[8] |
| Dyclonine hydrochloride | Dyclocaine | 76 µM[9][10] | Not Reported | Also inhibits ALDH2 (IC50 = 35 µM).[9][10] |
Experimental Protocols: Determining ALDH3A1 Inhibitor Potency
The potency of ALDH3A1 inhibitors, such as those listed above, is typically determined using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ALDH3A1.
Materials:
-
Recombinant human ALDH3A1 enzyme
-
ALDH3A1 substrate (e.g., benzaldehyde)
-
Cofactor (NADP+)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, a reaction mixture is prepared containing the assay buffer, NADP+, and the ALDH3A1 enzyme.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding to occur.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the ALDH3A1 substrate, benzaldehyde.
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADPH, a product of the ALDH3A1-catalyzed reaction.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Workflow for determining ALDH3A1 inhibitor potency.
Caption: Structure of the inhibitor comparison guide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALDH3A1-IN-2 - Immunomart [immunomart.com]
- 4. ALD1A3 inhibitor CB7 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ALDH3A1 inhibitor EN40 |CAS:2094547-67-6 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of ALDH3A1-IN-3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers and scientists utilizing ALDH3A1-IN-3, a selective inhibitor of aldehyde dehydrogenase 3A1, adherence to proper disposal protocols is paramount to protect personnel and the environment.
While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, established guidelines for the disposal of chemical waste in a laboratory setting provide a clear framework. The following procedures are based on general best practices for chemical hygiene and waste management.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal rests on several key principles: segregation, proper containment, clear labeling, and adherence to institutional and regulatory requirements. Under no circumstances should chemical waste, including this compound, be disposed of down the drain or in regular trash.[1][2] Evaporation is also not an acceptable method of disposal.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 315239-63-5 | [3] |
| Molecular Formula | C15H15N3O5S | [3] |
| Molecular Weight | 349.36 | [3] |
| Solubility | 20 mg/mL in DMSO | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound, including unused or expired product, contaminated materials, and solutions.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in its original container if possible, or a compatible, well-sealed container.
-
Chemically contaminated personal protective equipment (PPE) such as gloves, bench paper, and pipette tips should be disposed of in a designated, labeled, puncture-resistant container.[5]
-
-
Liquid Waste:
-
Solutions containing this compound, such as those prepared in DMSO, should be collected in a dedicated, leak-proof, and chemically compatible waste container.[1]
-
Do not mix halogenated and non-halogenated solvent wastes, as this can increase disposal costs.[6]
-
Aqueous solutions should be segregated from organic solvent solutions.[2]
-
The first rinse of any container that held this compound must be collected as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]
-
Container Management
-
Container Selection: Use containers that are chemically compatible with the waste being collected.[1] Whenever feasible, use the original container.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound in DMSO"), and the approximate concentration.[7] The date when waste was first added to the container must also be clearly visible.[5]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[2][8]
Storage in a Satellite Accumulation Area (SAA)
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]
-
The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[1][7]
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[7] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[7]
-
Secondary containment, such as a tray or tub, is required for all liquid hazardous waste containers.[7]
Arranging for Disposal
-
Once a waste container is full or has reached the institutional time limit for storage in an SAA (often between 6 to 12 months), a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system.[5]
Spill Management
-
In the event of a spill, the spilled chemical and all materials used for cleanup must be treated as hazardous waste.[6]
-
For small spills that laboratory personnel are equipped to handle, absorb the material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[6]
Disposal Workflow Diagram
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling ALDH3A1-IN-3
Essential Safety and Handling Protocols for a Novel Aldehyde Dehydrogenase Inhibitor
For researchers, scientists, and drug development professionals working with the selective inhibitor ALDH3A1-IN-3, ensuring a safe laboratory environment is paramount. As a novel research compound, comprehensive hazard information may not be fully available. Therefore, it is crucial to handle this small molecule inhibitor with the assumption of potential hazards, adhering to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is not merely a recommendation but a mandatory practice to minimize exposure and ensure personal safety. The following table summarizes the required PPE. For chemicals of unknown toxicity, it is prudent to use enhanced protection.[1][2][3]
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Standard for handling most laboratory chemicals, providing protection from incidental splashes.[2][4] For prolonged contact or when handling stock solutions, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eye & Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant | Safety glasses are the minimum requirement.[5] However, chemical splash goggles are highly recommended to protect against splashes.[1][2] A face shield worn over safety goggles is necessary when there is a significant risk of splashing.[1][5] |
| Body Protection | Laboratory coat | Flame-resistant (e.g., Nomex) or 100% cotton | A fully buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[1][2][4] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | N/A | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of aerosolization and a fume hood is not available, a risk assessment should be performed to determine if a respirator is needed. |
| Foot Protection | Closed-toe shoes | Leather or other chemical-resistant material | Open-toed shoes or sandals are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe research environment. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of laboratory waste is crucial for safety, environmental protection, and regulatory compliance.[7] The overriding principle is that no experiment should begin without a clear plan for waste disposal.[8]
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated consumables such as gloves, paper towels, and weigh boats should be collected in a designated, clearly labeled hazardous waste container.
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[8] After rinsing, the defaced, empty container may be disposed of in the regular trash, provided no free-standing liquid remains.[9]
-
-
Liquid Waste:
-
Aqueous and organic solvent waste containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.[8]
-
Never dispose of chemical waste down the sanitary sewer unless it has been explicitly identified as non-hazardous and permissible by your institution's Environmental Health and Safety (EHS) office.[9][10][11]
-
Disposal Procedures:
-
Identify and Classify: All waste generated from experiments with this compound should be treated as hazardous chemical waste.[7]
-
Segregate: Separate waste into designated containers for solids and liquids.[7]
-
Label: All waste containers must be clearly labeled with their contents.[7]
-
Store: Store waste containers in a safe, designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. wilcoprime.com [wilcoprime.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
